molecular formula C25H47NO4 B15558689 Oleoylcarnitine-d9

Oleoylcarnitine-d9

Numéro de catalogue: B15558689
Poids moléculaire: 434.7 g/mol
Clé InChI: IPOLTUVFXFHAHI-LUTOIHIRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Oleoylcarnitine-d9 is a useful research compound. Its molecular formula is C25H47NO4 and its molecular weight is 434.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C25H47NO4

Poids moléculaire

434.7 g/mol

Nom IUPAC

(3R)-3-[(Z)-octadec-9-enoyl]oxy-4-[tris(trideuteriomethyl)azaniumyl]butanoate

InChI

InChI=1S/C25H47NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4/h12-13,23H,5-11,14-22H2,1-4H3/b13-12-/t23-/m1/s1/i2D3,3D3,4D3

Clé InChI

IPOLTUVFXFHAHI-LUTOIHIRSA-N

Origine du produit

United States

Foundational & Exploratory

The Significance of Oleoylcarnitine in Mitochondrial Function: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleoylcarnitine (B228390), an acyl ester of carnitine and oleic acid, plays a pivotal role in cellular energy metabolism, specifically in the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation.[1] This guide provides a comprehensive technical overview of the significance of oleoylcarnitine in mitochondrial function, detailing its role in bioenergetics, the enzymatic processes it undergoes, and its implications in cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this key metabolite.

Core Concepts: The Carnitine Shuttle and Beta-Oxidation

The primary function of oleoylcarnitine is intrinsically linked to the carnitine shuttle , a critical transport system that facilitates the entry of long-chain fatty acids (LCFAs) like oleic acid across the inner mitochondrial membrane, which is otherwise impermeable to them.[2] Once inside the mitochondrial matrix, these LCFAs undergo β-oxidation , a catabolic process that breaks them down to produce acetyl-CoA, NADH, and FADH2, which are essential substrates for the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC) for ATP production.[3]

The Carnitine Shuttle Pathway

The transport of oleoyl-CoA into the mitochondrial matrix is a multi-step process involving three key enzymes:

  • Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the transesterification of oleoyl-CoA to oleoylcarnitine.[4] This is the rate-limiting step in long-chain fatty acid oxidation.

  • Carnitine-Acylcarnitine Translocase (CACT): This transporter, located in the inner mitochondrial membrane, facilitates the antiport of oleoylcarnitine into the mitochondrial matrix in exchange for a molecule of free carnitine.[5]

  • Carnitine Palmitoyltransferase II (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 converts oleoylcarnitine back to oleoyl-CoA and free carnitine.[6] The regenerated oleoyl-CoA is now available for β-oxidation.

CarnitineShuttle cluster_cytosol Cytosol cluster_membranes Mitochondrial Membranes cluster_matrix Mitochondrial Matrix Oleoyl-CoA Oleoyl-CoA CPT1 CPT1 Oleoyl-CoA->CPT1 L-Carnitine_cyt L-Carnitine L-Carnitine_cyt->CPT1 Oleoylcarnitine_cyt Oleoylcarnitine CPT1->Oleoylcarnitine_cyt CACT CACT Oleoylcarnitine_cyt->CACT IMS OMM Outer Mitochondrial Membrane IMS Intermembrane Space IMM Inner Mitochondrial Membrane Oleoylcarnitine_mat Oleoylcarnitine CACT->Oleoylcarnitine_mat CPT2 CPT2 Oleoylcarnitine_mat->CPT2 L-Carnitine_mat L-Carnitine L-Carnitine_mat->CACT CPT2->L-Carnitine_mat Oleoyl-CoA_mat Oleoyl-CoA CPT2->Oleoyl-CoA_mat Beta-Oxidation Beta-Oxidation Oleoyl-CoA_mat->Beta-Oxidation

The Carnitine Shuttle for Oleoylcarnitine Transport.
Beta-Oxidation Pathway

Once oleoyl-CoA is in the mitochondrial matrix, it enters the β-oxidation spiral. Each cycle of β-oxidation involves four enzymatic reactions that result in the shortening of the fatty acyl chain by two carbons, producing one molecule of acetyl-CoA, one molecule of FADH₂, and one molecule of NADH. For oleoyl-CoA (an 18-carbon monounsaturated fatty acid), this process is repeated until the entire chain is converted to acetyl-CoA, with an additional isomerization step required to handle the double bond.

BetaOxidation Oleoyl-CoA (C18:1) Oleoyl-CoA (C18:1) Acyl-CoA Dehydrogenase Acyl-CoA Dehydrogenase Oleoyl-CoA (C18:1)->Acyl-CoA Dehydrogenase Enoyl-CoA Hydratase Enoyl-CoA Hydratase Acyl-CoA Dehydrogenase->Enoyl-CoA Hydratase FADH2 FADH2 Acyl-CoA Dehydrogenase->FADH2 3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Enoyl-CoA Hydratase->3-Hydroxyacyl-CoA Dehydrogenase Thiolase Thiolase 3-Hydroxyacyl-CoA Dehydrogenase->Thiolase NADH NADH 3-Hydroxyacyl-CoA Dehydrogenase->NADH Acetyl-CoA Acetyl-CoA Thiolase->Acetyl-CoA Shorter Acyl-CoA Shorter Acyl-CoA Thiolase->Shorter Acyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Shorter Acyl-CoA->Acyl-CoA Dehydrogenase Re-enters cycle

Simplified Overview of Beta-Oxidation.

Quantitative Data on Enzyme Kinetics

The efficiency of oleoylcarnitine metabolism is determined by the kinetic properties of the carnitine shuttle enzymes.

EnzymeSubstrateVmaxK0.5 / KmOrganism/TissueDietary ConditionReference
CPT IOleoyl-CoA~1.8 nmol/min/mg protein~1.5 µMRat Liver MitochondriaLow-Fat Diet[1]
CPT IOleoyl-CoA~2.5 nmol/min/mg protein~2.5 µMRat Liver MitochondriaHigh Olive Oil Diet[1]
CPT IOleoyl-CoA~3.0 nmol/min/mg protein~4.0 µMRat Liver MitochondriaHigh Safflower Oil Diet[1]
CPT IIPalmitoyl-CoA11.2 ± 0.6 µmol/min/mg18.0 ± 2.0 µMHuman (recombinant)-[7]
CPT IIL-Carnitine10.8 ± 0.5 µmol/min/mg5.0 ± 0.5 mMHuman (recombinant)-[7]

Oleoylcarnitine and Mitochondrial Signaling Pathways

Beyond its role in bioenergetics, oleoylcarnitine and its precursors can influence cellular signaling pathways that modulate mitochondrial function and inflammatory responses.

PPARα-Mediated Regulation of CPT1

Peroxisome proliferator-activated receptor-alpha (PPARα) is a nuclear receptor that acts as a key transcriptional regulator of genes involved in fatty acid metabolism. Long-chain fatty acids, including oleic acid, are known ligands for PPARα. Activation of PPARα leads to the upregulation of CPT1 gene expression, thereby increasing the capacity for fatty acid oxidation.[8] However, there is also evidence to suggest that long-chain fatty acids can regulate CPT1 expression through PPARα-independent pathways.[9]

PPAR_alpha_signaling Oleic Acid Oleic Acid PPARalpha PPARalpha Oleic Acid->PPARalpha activates PPRE PPRE (in CPT1 gene) PPARalpha->PPRE RXR RXR RXR->PPRE CPT1 Gene CPT1 Gene PPRE->CPT1 Gene binds to CPT1 mRNA CPT1 mRNA CPT1 Gene->CPT1 mRNA transcription CPT1 Protein CPT1 Protein CPT1 mRNA->CPT1 Protein translation Increased FAO Increased Fatty Acid Oxidation Capacity CPT1 Protein->Increased FAO

PPARα-Mediated Upregulation of CPT1 Expression.
Activation of Proinflammatory Signaling by Long-Chain Acylcarnitines

Elevated levels of long-chain acylcarnitines, which can occur in metabolic disorders such as insulin (B600854) resistance and type 2 diabetes, have been shown to activate proinflammatory signaling pathways.[10] This can lead to mitochondrial dysfunction and the production of reactive oxygen species (ROS). One of the key pathways implicated is the nuclear factor-kappa B (NF-κB) signaling cascade. Activation of NF-κB can lead to the transcription of pro-inflammatory cytokines, further contributing to cellular stress and impaired mitochondrial function.[11]

NFkB_signaling High Oleoylcarnitine High Oleoylcarnitine IKK IKK High Oleoylcarnitine->IKK activates IkB IkB IKK->IkB phosphorylates NF-kB NF-kB IkB->NF-kB releases Nucleus Nucleus NF-kB->Nucleus translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates transcription of Inflammation Inflammation Pro-inflammatory Genes->Inflammation Mitochondrial Dysfunction Mitochondrial Dysfunction Inflammation->Mitochondrial Dysfunction ROS ROS Production Mitochondrial Dysfunction->ROS

NF-κB Activation by Elevated Acylcarnitines.

Experimental Protocols

Measurement of CPT1 Activity

This protocol is adapted for measuring CPT1 activity in isolated mitochondria or permeabilized cells using a Seahorse XF Analyzer.[12]

Workflow:

CPT1_Assay_Workflow Isolate Mitochondria\nor Permeabilize Cells Isolate Mitochondria or Permeabilize Cells Seed in XF Plate Seed in XF Plate Isolate Mitochondria\nor Permeabilize Cells->Seed in XF Plate Add Assay Medium\n+ Substrates Add Assay Medium with Palmitoyl-CoA & L-Carnitine Seed in XF Plate->Add Assay Medium\n+ Substrates Measure Basal OCR Measure Basal OCR Add Assay Medium\n+ Substrates->Measure Basal OCR Inject Etomoxir (B15894) (CPT1 inhibitor) Inject Etomoxir (CPT1 inhibitor) Measure Basal OCR->Inject Etomoxir (CPT1 inhibitor) Measure OCR Measure OCR Inject Etomoxir (CPT1 inhibitor)->Measure OCR Calculate CPT1-dependent\nRespiration Calculate CPT1-dependent Respiration Measure OCR->Calculate CPT1-dependent\nRespiration

Workflow for CPT1 Activity Assay.

Methodology:

  • Preparation of Biological Material: Isolate mitochondria from tissue or culture cells and permeabilize the plasma membrane with a suitable agent (e.g., saponin).

  • Seeding: Seed the permeabilized cells or isolated mitochondria into a Seahorse XF plate at an optimized density.

  • Assay Medium: Replace the culture or isolation medium with a mitochondrial assay medium containing substrates for fatty acid oxidation, such as palmitoyl-CoA (as a proxy for oleoyl-CoA) and L-carnitine.

  • Basal Respiration: Measure the basal oxygen consumption rate (OCR) using the Seahorse XF Analyzer.

  • CPT1 Inhibition: Inject etomoxir, a specific inhibitor of CPT1, into the wells.

  • Post-inhibition Respiration: Measure the OCR after the addition of etomoxir.

  • Data Analysis: The difference in OCR before and after the addition of etomoxir represents the CPT1-dependent respiration.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol describes the use of the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to quantitatively assess changes in ΔΨm.

Workflow:

TMRM_Assay_Workflow Culture Cells Culture Cells Load with TMRM Load with TMRM Culture Cells->Load with TMRM Treat with Oleoylcarnitine Treat with Oleoylcarnitine Load with TMRM->Treat with Oleoylcarnitine Acquire Images Acquire Fluorescent Images (Microscopy) Treat with Oleoylcarnitine->Acquire Images Quantify Fluorescence Quantify Mitochondrial TMRM Fluorescence Intensity Acquire Images->Quantify Fluorescence Analyze ΔΨm Analyze Changes in ΔΨm Quantify Fluorescence->Analyze ΔΨm

Workflow for TMRM Assay.

Methodology:

  • Cell Culture: Culture cells of interest on a suitable imaging plate (e.g., glass-bottom dish).

  • Dye Loading: Incubate the cells with a low concentration of TMRM in a non-quenching mode to allow the dye to accumulate in the mitochondria in a potential-dependent manner.

  • Treatment: Treat the cells with the desired concentrations of oleoylcarnitine or appropriate controls.

  • Image Acquisition: Acquire fluorescent images of the cells using a fluorescence microscope equipped with the appropriate filter sets for TMRM.

  • Image Analysis: Use image analysis software to segment the mitochondria and quantify the average TMRM fluorescence intensity within the mitochondrial regions.

  • Data Interpretation: A decrease in TMRM fluorescence intensity indicates mitochondrial depolarization, while an increase suggests hyperpolarization. For quantitative measurements, calibration with known ionophores is required.

Conclusion and Future Directions

Oleoylcarnitine is a central player in mitochondrial fatty acid metabolism. Its efficient transport and oxidation are crucial for maintaining cellular energy homeostasis. Dysregulation of oleoylcarnitine metabolism and accumulation of long-chain acylcarnitines are implicated in the pathophysiology of various metabolic diseases, often through the activation of inflammatory signaling pathways that lead to mitochondrial dysfunction.

For drug development professionals, the enzymes of the carnitine shuttle, particularly CPT1, represent attractive therapeutic targets for modulating fatty acid oxidation in conditions such as type 2 diabetes, non-alcoholic fatty liver disease, and certain cancers. Further research is warranted to fully elucidate the specific quantitative effects of oleoylcarnitine on mitochondrial respiration and membrane potential, and to further unravel the intricate signaling networks it influences. The development of more specific and potent modulators of the carnitine shuttle holds significant promise for future therapeutic interventions.

References

Chemical structure and properties of Oleoylcarnitine-d9

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies for Oleoylcarnitine-d9. It is intended for researchers, scientists, and drug development professionals working with stable isotope-labeled compounds in metabolic research.

Chemical Structure and Properties

This compound is the deuterated form of oleoylcarnitine (B228390), a key intermediate in the mitochondrial transport of oleic acid for β-oxidation. The "d9" designation indicates that nine hydrogen atoms on the trimethylammonium group of the carnitine moiety have been replaced by deuterium (B1214612). This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of endogenous oleoylcarnitine.

The structure of this compound is as follows:

Quantitative Data Summary

PropertyValueSource
Chemical Formula C25H38D9NO4Avanti Polar Lipids
Formula Weight 434.71Avanti Polar Lipids
Exact Mass 434.41Avanti Polar Lipids
CAS Number 2847775-85-1Avanti Polar Lipids
Non-deuterated Monoisotopic Molecular Weight 426.35778545HMDB

Biological Role and Signaling Pathways

Oleoylcarnitine is an acylcarnitine that facilitates the transport of oleic acid, a long-chain fatty acid, into the mitochondrial matrix where it undergoes β-oxidation to produce energy in the form of ATP. This process is crucial for cellular energy homeostasis.

Fatty Acid β-Oxidation Pathway

The transport of long-chain fatty acids into the mitochondria is a critical step for their metabolism. This process, known as the carnitine shuttle, involves the conversion of fatty acyl-CoAs to acylcarnitines, their transport across the mitochondrial membrane, and their reconversion to fatty acyl-CoAs within the mitochondrial matrix.

Fatty_Acid_Beta_Oxidation cluster_matrix Mitochondrial Matrix Fatty_Acid Oleic Acid Fatty_Acyl_CoA Oleoyl-CoA Fatty_Acid->Fatty_Acyl_CoA CPT1 CPT1 Fatty_Acyl_CoA->CPT1 CAT CAT CPT1->CAT Oleoylcarnitine CPT2 CPT2 CAT->CPT2 Fatty_Acyl_CoA_matrix Oleoyl-CoA CPT2->Fatty_Acyl_CoA_matrix Acylcarnitine_matrix Oleoylcarnitine Beta_Oxidation β-Oxidation Fatty_Acyl_CoA_matrix->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA

Carnitine shuttle and β-oxidation of oleic acid.
Inflammatory Signaling

Recent studies have suggested that elevated levels of long-chain acylcarnitines, including oleoylcarnitine, may be associated with inflammatory responses. The proposed mechanism involves the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation.

Inflammatory_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oleoylcarnitine Oleoylcarnitine Receptor Toll-like Receptor (TLR) Oleoylcarnitine->Receptor Activation MyD88 MyD88 Receptor->MyD88 IKK IKK Complex MyD88->IKK Activation IκBα IκBα IKK->IκBα Phosphorylation (leading to degradation) NFκB_inactive NF-κB (inactive) IκBα->NFκB_inactive NFκB_active NF-κB (active) NFκB_inactive->NFκB_active Release NFκB_nucleus NF-κB NFκB_active->NFκB_nucleus Translocation DNA DNA NFκB_nucleus->DNA Inflammatory_Genes Inflammatory Gene Expression DNA->Inflammatory_Genes

Proposed inflammatory signaling pathway activated by oleoylcarnitine.

Experimental Protocols

This compound is primarily used as an internal standard in mass spectrometry-based quantitative analysis. The following are detailed methodologies for its use in LC-MS/MS and general guidelines for NMR spectroscopy.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol is adapted from established methods for the analysis of long-chain acylcarnitines in biological matrices.[1][2]

3.1.1. Sample Preparation

  • Plasma/Serum Extraction:

    • To 100 µL of plasma or serum, add 300 µL of methanol (B129727) containing the this compound internal standard at a known concentration.

    • Vortex for 10 seconds.

    • Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.

    • Transfer 100 µL of the supernatant to a new vial.

    • Add 900 µL of the initial mobile phase (e.g., 0.1% formic acid in water) and vortex.

3.1.2. Chromatographic Conditions

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm) is suitable for separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the long-chain acylcarnitines, and then re-equilibrate. A sample gradient could be:

    • 0-1 min: 10% B

    • 1-7 min: Linear gradient to 95% B

    • 7-8 min: Hold at 95% B

    • 8-9 min: Return to 10% B

    • 9-12 min: Re-equilibration at 10% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10 µL.

3.1.3. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (Q1): For this compound, this will be the [M+H]+ ion, which is approximately m/z 435.4. For the endogenous, non-deuterated oleoylcarnitine, the precursor ion is approximately m/z 426.4.

  • Product Ion (Q3): A common product ion for acylcarnitines is m/z 85, which corresponds to the carnitine backbone fragment.

  • Collision Energy: This will need to be optimized for the specific instrument but is typically in the range of 20-40 eV.

3.1.4. Experimental Workflow

LCMS_Workflow Sample_Collection Biological Sample (e.g., Plasma) Spiking Spike with This compound Internal Standard Sample_Collection->Spiking Extraction Protein Precipitation & Extraction Spiking->Extraction LC_Separation LC Separation (C18 Column) Extraction->LC_Separation Ionization Electrospray Ionization (ESI+) LC_Separation->Ionization MS_Analysis Tandem MS (MRM) Q1: Precursor Ion Q3: Product Ion Ionization->MS_Analysis Data_Analysis Quantification (Peak Area Ratio) MS_Analysis->Data_Analysis

Workflow for LC-MS/MS analysis of oleoylcarnitine.
Nuclear Magnetic Resonance (NMR) Spectroscopy

While this compound is primarily used for mass spectrometry, NMR can be used for structural confirmation and purity assessment.

3.2.1. Sample Preparation

  • Solvent Selection: Choose a deuterated solvent in which the sample is soluble. For acylcarnitines, methanol-d4 (B120146) or a mixture of methanol-d4 and deuterium oxide (D2O) is often used.

  • Concentration: For a 1H NMR spectrum, dissolve 5-25 mg of the compound in 0.6-0.7 mL of the deuterated solvent. For 13C NMR, a higher concentration may be necessary.

  • Filtration: To ensure a high-quality spectrum, filter the sample solution through a glass wool plug in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.

  • Internal Standard: An internal reference standard such as tetramethylsilane (B1202638) (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) can be added for chemical shift referencing.

3.2.2. Data Acquisition

  • Standard 1D 1H and 13C NMR spectra should be acquired.

  • 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to aid in the assignment of proton and carbon signals.

  • Due to the d9 labeling on the trimethylammonium group, the characteristic singlet peak around 3.2 ppm in the 1H NMR spectrum of non-deuterated acylcarnitines will be absent.

Conclusion

This compound is an essential tool for the accurate quantification of oleoylcarnitine in biological systems. Its use as an internal standard in LC-MS/MS analysis allows for the correction of matrix effects and variations in sample preparation and instrument response. Understanding its chemical properties and the analytical methods for its use is crucial for researchers in the field of metabolomics and drug development. The involvement of its non-deuterated counterpart in fatty acid metabolism and inflammatory signaling highlights the importance of accurate quantification to further elucidate its role in health and disease.

References

An In-depth Technical Guide to the Synthesis and Purification of Deuterated Acylcarnitines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of deuterated acylcarnitines. These isotopically labeled compounds are indispensable as internal standards for mass spectrometry-based quantitative analysis in metabolomics, clinical diagnostics, and drug development. This document details common synthetic methodologies, purification protocols, and analytical characterization techniques.

Introduction to Deuterated Acylcarnitines

Acylcarnitines are esters of carnitine and fatty acids, playing a crucial role in the transport of long-chain fatty acids into the mitochondria for beta-oxidation. The analysis of acylcarnitine profiles is a key diagnostic tool for inborn errors of metabolism. Deuterated acylcarnitines, in which one or more hydrogen atoms are replaced by deuterium (B1214612), are ideal internal standards for mass spectrometry (MS) because they are chemically identical to their endogenous counterparts but have a distinct, higher mass. This allows for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.

The most common positions for deuterium labeling are on the acyl chain or the N-trimethyl group of the carnitine moiety. The choice of labeling position depends on the specific application and the desired mass shift.

Synthesis of Deuterated Acylcarnitines

The synthesis of deuterated acylcarnitines typically involves the esterification of L-carnitine with a deuterated acylating agent. The general synthetic scheme is outlined below.

General Synthetic Pathway

The primary method for synthesizing acylcarnitines is the acylation of the hydroxyl group of L-carnitine. This can be achieved using a deuterated acyl chloride or by activating a deuterated carboxylic acid.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_products Products L-Carnitine L-Carnitine Esterification Esterification L-Carnitine->Esterification Deuterated_Acylating_Agent Deuterated Acylating Agent (e.g., Acyl Chloride) Deuterated_Acylating_Agent->Esterification Deuterated_Acylcarnitine Deuterated_Acylcarnitine Esterification->Deuterated_Acylcarnitine Byproduct Byproduct (e.g., HCl) Esterification->Byproduct Purification_Workflow Crude_Product Crude Reaction Mixture SPE Solid-Phase Extraction (SPE) (Cation Exchange) Crude_Product->SPE  Initial Cleanup HPLC High-Performance Liquid Chromatography (HPLC) (Reversed-Phase or HILIC) SPE->HPLC  High-Resolution Separation Characterization Characterization (MS, NMR) HPLC->Characterization  Purity & Identity Check Final_Product Pure Deuterated Acylcarnitine Characterization->Final_Product

Methodological & Application

Application Notes and Protocols for Acylcarnitine Profiling by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acylcarnitines are essential intermediates in cellular energy metabolism, facilitating the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1] The profiling of acylcarnitines in biological matrices such as plasma, serum, and tissues provides a valuable diagnostic and research tool for studying inherited metabolic disorders, as well as complex diseases like type 2 diabetes, cardiovascular disease, and neurodegenerative disorders.[2][3][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the comprehensive and quantitative analysis of acylcarnitines. This technique offers high sensitivity and specificity, and crucially, the ability to separate isomeric and isobaric species that cannot be resolved by direct infusion mass spectrometry alone.[2][5]

These application notes provide detailed protocols for the extraction and analysis of acylcarnitines from biological samples using LC-MS/MS, guidance on data interpretation, and an overview of their role in cellular signaling pathways.

Experimental Protocols

Protocol 1: Quantitative Analysis of Acylcarnitines in Plasma/Serum without Derivatization

This protocol is adapted from a rapid and simple method for the analysis of underivatized acylcarnitines.[6]

Materials:

  • Plasma or serum samples

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal standard (IS) solution (e.g., a mix of stable isotope-labeled acylcarnitines)

  • Microcentrifuge tubes

  • LC-MS/MS system with a C18 reversed-phase column

Sample Preparation:

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma or serum.

  • Add 300 µL of methanol containing the internal standard mixture.

  • Vortex for 10 seconds to precipitate proteins.

  • Incubate for 10 minutes at ambient temperature.

  • Centrifuge at 4000 rpm for 10 minutes.[6]

  • Transfer 100 µL of the supernatant to a new tube containing 900 µL of 0.1% formic acid in water.

  • Vortex for 10 seconds and transfer to an autosampler vial for LC-MS/MS analysis.[6]

LC-MS/MS Conditions:

  • Column: Raptor ARC-18 column (100 x 2.1 mm, 2.7 µm) or equivalent.[6]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient tailored to separate the acylcarnitines of interest. A typical gradient might start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the more hydrophobic long-chain acylcarnitines.

  • Flow Rate: 0.4 - 0.6 mL/min

  • Injection Volume: 5 - 10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific for each acylcarnitine and internal standard. The precursor ion is typically [M+H]+, and a common product ion is m/z 85, corresponding to the carnitine moiety.

Protocol 2: Comprehensive Acylcarnitine Profiling with Butyl-Ester Derivatization

This protocol is based on a method designed for the quantification of a broad range of acylcarnitines, including isomeric and low-abundance species.[2] Derivatization to butyl esters improves chromatographic retention and separation of short-chain acylcarnitines.

Materials:

  • Plasma, serum, or tissue homogenate

  • Methanol (LC-MS grade)

  • n-Butanol

  • Acetyl chloride

  • Internal standard (IS) solution

  • Microcentrifuge tubes

  • Heating block or incubator

  • Nitrogen evaporator

Sample Preparation:

  • For plasma, use 10 µL dissolved in 100 µL of ice-cold methanol containing the internal standard mixture.[2]

  • For tissues, homogenize the tissue in a suitable buffer and then extract with methanol.

  • Vortex the sample and then evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

  • Add 100 µL of n-butanol containing 5% (v/v) acetyl chloride to the dried sample.[2]

  • Incubate at 60°C for 20 minutes with shaking.[2]

  • Evaporate the butanolic HCl to dryness under a stream of nitrogen.

  • Reconstitute the sample in 100-200 µL of the initial mobile phase (e.g., methanol/water mixture).[2]

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions:

  • Column: A suitable C18 or C8 reversed-phase column.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol

  • Gradient: A gradient program designed to resolve the butylated acylcarnitine esters.

  • Flow Rate: As per column specifications.

  • Injection Volume: 5 - 10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer in positive ESI mode.

  • Detection: MRM mode, monitoring specific transitions for each butylated acylcarnitine.

Data Presentation

The following tables summarize representative quantitative data for acylcarnitine concentrations in human plasma. These values can vary depending on factors such as age, diet, and physiological state.

Table 1: Representative Concentrations of Acylcarnitines in Human Plasma

AcylcarnitineAbbreviationTypical Concentration Range (µM)
Free CarnitineC020 - 60
AcetylcarnitineC22 - 10
PropionylcarnitineC30.1 - 0.5
ButyrylcarnitineC40.05 - 0.3
IsovalerylcarnitineC50.02 - 0.2
Octanoylcarnitine (B1202733)C80.01 - 0.1
MyristoylcarnitineC140.01 - 0.05
PalmitoylcarnitineC160.02 - 0.1
StearoylcarnitineC180.01 - 0.05
OleoylcarnitineC18:10.05 - 0.3

Note: These are approximate ranges and should be established for each specific laboratory and population.

Mandatory Visualizations

Experimental Workflow

G Figure 1: General Experimental Workflow for LC-MS/MS Acylcarnitine Profiling cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Serum, Tissue) Extraction Protein Precipitation & Acylcarnitine Extraction (e.g., with Methanol) Sample->Extraction Derivatization Optional Derivatization (e.g., Butylation) Extraction->Derivatization Optional Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution Derivatization->Reconstitution LC_Separation Liquid Chromatography (Reversed-Phase Separation) Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry (ESI+, MRM Detection) LC_Separation->MS_Detection Peak_Integration Peak Integration & Quantification MS_Detection->Peak_Integration Data_Analysis Data Analysis & Interpretation Peak_Integration->Data_Analysis

Caption: General Experimental Workflow for LC-MS/MS Acylcarnitine Profiling.

Acylcarnitine Metabolism and Signaling

G Figure 2: Acylcarnitine Metabolism and Pro-inflammatory Signaling cluster_cytosol Cytosol cluster_mito Mitochondrial Matrix cluster_signaling Pro-inflammatory Signaling FA Fatty Acid Acyl_CoA Acyl-CoA FA->Acyl_CoA CPT1 CPT1 Acyl_CoA->CPT1 Acylcarnitine_cyto Acylcarnitine CPT1->Acylcarnitine_cyto CACT CACT Acylcarnitine_cyto->CACT Transport Acylcarnitine_mito Acylcarnitine CPT2 CPT2 Acylcarnitine_mito->CPT2 CACT->Acylcarnitine_mito Acyl_CoA_mito Acyl-CoA CPT2->Acyl_CoA_mito Beta_Oxidation β-Oxidation Acyl_CoA_mito->Beta_Oxidation ATP ATP (Energy) Beta_Oxidation->ATP Acylcarnitine_signal Elevated Acylcarnitines (e.g., C14-carnitine) PRR Pattern Recognition Receptors (PRRs)? Acylcarnitine_signal->PRR Potential interaction MyD88 MyD88 PRR->MyD88 JNK_ERK JNK/ERK Phosphorylation MyD88->JNK_ERK Cytokines Pro-inflammatory Cytokine Expression (e.g., COX-2) JNK_ERK->Cytokines

Caption: Acylcarnitine Metabolism and Pro-inflammatory Signaling.

Discussion

The LC-MS/MS methods described provide robust and sensitive platforms for the quantification of acylcarnitines. The choice between a derivatization or non-derivatization protocol depends on the specific acylcarnitines of interest and the required throughput. Non-derivatization methods are generally faster and simpler, while derivatization can improve the chromatographic separation of short-chain, more polar acylcarnitines.[7][8]

Accurate quantification of acylcarnitines is crucial for the diagnosis of inborn errors of metabolism, where characteristic profiles of specific acylcarnitines are indicative of enzymatic defects in fatty acid oxidation.[9][10] For instance, elevated levels of octanoylcarnitine (C8) are a hallmark of medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.[11]

Beyond inherited disorders, acylcarnitine profiling is increasingly applied in clinical research to understand the metabolic basis of complex diseases.[12] Elevated levels of certain long-chain acylcarnitines have been associated with insulin (B600854) resistance and type 2 diabetes, potentially due to incomplete fatty acid oxidation.[13] Furthermore, studies have shown that specific acylcarnitines, such as tetradecanoylcarnitine (B609379) (C14-carnitine), can activate pro-inflammatory signaling pathways, potentially through pattern recognition receptors and the MyD88-dependent pathway, leading to the phosphorylation of JNK and ERK and the expression of pro-inflammatory cytokines.[13][14][15] This links dysregulated fatty acid metabolism to inflammatory processes implicated in various metabolic diseases.

References

Application Note: Quantitative Analysis of Oleoylcarnitine in Biological Matrices using Oleoylcarnitine-d9 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acylcarnitines are crucial intermediates in the metabolism of fatty acids and amino acids, serving as essential biomarkers for diagnosing and monitoring inherited metabolic disorders.[1][2][3] Specifically, long-chain acylcarnitines like oleoylcarnitine (B228390) are vital for transporting fatty acids into the mitochondria for β-oxidation.[1][4] Accurate and precise quantification of these molecules in biological fluids is paramount for both clinical diagnostics and metabolic research.[2]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of acylcarnitines.[4][5] However, the accuracy of LC-MS/MS quantification can be affected by matrix effects, variations in sample preparation, and instrument performance. The use of a stable isotope-labeled internal standard (IS) is essential to correct for these variations.[6] Oleoylcarnitine-d9, a deuterated analog of oleoylcarnitine, serves as an ideal internal standard. It shares identical chemical and physical properties with the endogenous analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thereby enabling highly accurate quantification.

This document provides a detailed protocol for the quantification of oleoylcarnitine in plasma and tissue samples using this compound as an internal standard.

Principle

The methodology is based on the principle of stable isotope dilution. A known quantity of this compound is added to the biological sample at the beginning of the preparation process.[7][8] The deuterated standard and the endogenous analyte are extracted, and if necessary, derivatized simultaneously. During LC-MS/MS analysis, the analyte and the internal standard co-elute chromatographically but are distinguished by the mass spectrometer due to their mass difference. The ratio of the peak area of the endogenous oleoylcarnitine to the peak area of this compound is used to calculate the concentration of the analyte from a calibration curve. This ratiometric measurement corrects for sample loss during preparation and fluctuations in instrument response.

Experimental Protocols

Materials and Reagents
  • Standards: Oleoylcarnitine, this compound (Internal Standard)

  • Solvents:

    • Methanol (B129727) (LC-MS grade)[1]

    • Acetonitrile (LC-MS grade)[1]

    • Water (LC-MS grade)

    • n-Butanol (99.7%)[9]

  • Reagents:

    • Formic acid (LC-MS grade)[1]

    • Ammonium acetate[1]

    • Heptafluorobutyric acid (HFBA)[1][9]

    • Thionyl chloride[9]

  • Biological Samples: Plasma, Serum, or Tissue Homogenates

Preparation of Standard Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of oleoylcarnitine and this compound in methanol. Store at -20°C.

  • Working Standard Solutions:

    • Calibration Standards: Serially dilute the oleoylcarnitine stock solution with methanol:water (1:1) to prepare a series of calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

    • Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation

This protocol is adapted for plasma and tissue samples.[1]

For Plasma/Serum Samples:

  • Pipette 10 µL of plasma into a clean microcentrifuge tube.

  • Add 100 µL of ice-cold methanol containing the this compound internal standard (e.g., at 100 ng/mL).

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness in a vacuum concentrator.

For Tissue Samples:

  • Weigh approximately 40 mg of frozen tissue and grind it into a fine powder in liquid nitrogen using a mortar and pestle.

  • Add 1,800 µL of ice-cold methanol containing the this compound internal standard.

  • Homogenize the sample using a tissue lyser.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness.

Derivatization (Butylation)

Derivatization to butyl esters can improve chromatographic properties and ionization efficiency.[1][5]

  • Reconstitute the dried extract in 100 µL of 3 M HCl in n-butanol.

  • Incubate the mixture at 65°C for 15 minutes.

  • Evaporate the solution to dryness under a gentle stream of nitrogen.

  • Reconstitute the final residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Method

The following parameters are based on established methods for acylcarnitine analysis.[1][9]

  • Liquid Chromatography (LC):

    • Column: Zorbax Eclipse XDB-C18 (150 mm length, 3.0 mm internal diameter, 3.5 µm particle size) or equivalent.[1]

    • Column Temperature: 50°C.[1]

    • Mobile Phase A: 0.1% Formic Acid, 2.5 mM Ammonium Acetate, 0.005% HFBA in water.[1]

    • Mobile Phase B: 0.1% Formic Acid, 2.5 mM Ammonium Acetate, 0.005% HFBA in acetonitrile.[1]

    • Flow Rate: 0.5 mL/min.[1]

    • Injection Volume: 10 µL.

  • LC Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.01000
0.51000
3.06535
6.06535
9.74060
10.7595
11.2595
18.51000
22.01000
  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.[1]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).[5]

    • Key Parameters:

      • Source Gas 1 (Nebulizer): 50 psi

      • Source Gas 2 (Heater): 50 psi

      • Curtain Gas: 40 psi

      • Source Temperature: 600°C

      • Collision Gas (CAD): Medium

Data Presentation: Quantitative Parameters

The following table summarizes the MRM transitions for the quantitative analysis of butylated oleoylcarnitine and its internal standard. The precursor ion corresponds to the [M+H]+ of the butylated form, and the product ion at m/z 85 is a characteristic fragment of the carnitine moiety.[1]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Oleoylcarnitine-Butyl Ester482.585.15035
This compound-Butyl Ester (IS)491.585.15035
Data Analysis
  • Peak Integration: Integrate the peak areas for both the endogenous oleoylcarnitine and the this compound internal standard in the chromatograms.

  • Calculate Peak Area Ratio: Determine the ratio of the analyte peak area to the internal standard peak area for each sample and calibration standard.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x is typically used.

  • Quantify Unknowns: Calculate the concentration of oleoylcarnitine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow Diagram

G cluster_sample Sample Handling cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Tissue) Add_IS Add this compound (IS) Sample->Add_IS Precipitation Protein Precipitation (Ice-cold Methanol) Add_IS->Precipitation Centrifuge1 Centrifugation Precipitation->Centrifuge1 Dry1 Evaporate Supernatant Centrifuge1->Dry1 Derivatization Derivatization (Butylation with HCl/n-Butanol) Dry1->Derivatization Dry2 Evaporate to Dryness Derivatization->Dry2 Reconstitute Reconstitute in Mobile Phase Dry2->Reconstitute LCMS LC-MS/MS Analysis (MRM Mode) Reconstitute->LCMS Data Data Processing (Peak Integration, Ratio Calculation) LCMS->Data Quant Quantification (Calibration Curve) Data->Quant

Caption: Workflow for Oleoylcarnitine Quantification.

Fatty Acid Transport Pathway Diagram

G cluster_cytosol Cytosol cluster_mito Mitochondrial Matrix cluster_membrane Mitochondrial Membranes LCFA Long-Chain Fatty Acid AcylCoA Fatty Acyl-CoA LCFA->AcylCoA CPT1 CPT1 AcylCoA->CPT1 Carnitine_cyto Carnitine Carnitine_cyto->CPT1 AcylCoA_mito Fatty Acyl-CoA BetaOx β-Oxidation AcylCoA_mito->BetaOx Carnitine_mito Carnitine CPT2 CPT2 Carnitine_mito->CPT2 AcylCarnitine Acylcarnitine (e.g., Oleoylcarnitine) CPT1->AcylCarnitine CACT CACT CACT->AcylCarnitine Intermembrane Space CPT2->AcylCoA_mito CPT2->Carnitine_mito AcylCarnitine->CACT AcylCarnitine->CPT2

Caption: Role of Carnitine in Fatty Acid Transport.

References

Application Notes and Protocols for the Quantitative Analysis of Oleoylcarnitine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oleoylcarnitine (B228390) (C18:1) is a long-chain acylcarnitine that plays a crucial role in cellular energy metabolism. It is an intermediate in the transport of oleic acid, a monounsaturated fatty acid, into the mitochondrial matrix for subsequent β-oxidation. The quantification of oleoylcarnitine in biological samples such as plasma, serum, and tissue is essential for studying fatty acid metabolism, diagnosing inherited metabolic disorders like Carnitine Palmitoyltransferase II (CPT II) deficiency, and investigating its role as a potential biomarker in various diseases, including metabolic syndrome and cardiovascular conditions.[1][2][3][4][5] This document provides detailed protocols for the sensitive and robust quantification of oleoylcarnitine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Physiological Role and Signaling Pathway

Oleoylcarnitine is a key metabolite in the fatty acid oxidation pathway. Long-chain fatty acids, such as oleic acid, are first activated to their acyl-CoA esters in the cytoplasm. These acyl-CoAs are then converted to acylcarnitines by Carnitine Palmitoyltransferase I (CPT1) located on the outer mitochondrial membrane. The resulting acylcarnitine, including oleoylcarnitine, is transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT). Once inside the mitochondrial matrix, Carnitine Palmitoyltransferase II (CPT2) converts the acylcarnitine back to its acyl-CoA form, which then enters the β-oxidation spiral to produce acetyl-CoA for the Krebs cycle and subsequent ATP production.[6][7][8][9]

Fatty_Acid_Oxidation_Pathway Fatty Acid β-Oxidation Pathway for Oleic Acid cluster_cytosol cluster_outer_membrane cluster_intermembrane_space cluster_inner_membrane cluster_matrix Cytosol Cytosol Mitochondrial_Matrix Mitochondrial Matrix Outer_Membrane Outer Mitochondrial Membrane Inner_Membrane Inner Mitochondrial Membrane Oleic_Acid Oleic Acid Oleoyl_CoA Oleoyl-CoA Oleic_Acid->Oleoyl_CoA Acyl-CoA Synthetase CPT1 CPT1 Oleoyl_CoA->CPT1 Beta_Oxidation β-Oxidation Oleoyl_CoA->Beta_Oxidation Oleoylcarnitine Oleoylcarnitine CACT CACT Oleoylcarnitine->CACT CPT2 CPT2 Oleoylcarnitine->CPT2 CPT1->Oleoylcarnitine Carnitine CACT->Oleoylcarnitine CPT2->Oleoyl_CoA CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Krebs_Cycle Krebs Cycle Acetyl_CoA->Krebs_Cycle Experimental_Workflow Workflow for Oleoylcarnitine Quantification Sample_Collection Biological Sample Collection (Plasma, Tissue) IS_Spiking Internal Standard Spiking (d3-Oleoylcarnitine) Sample_Collection->IS_Spiking Sample_Preparation Sample Preparation (Protein Precipitation/Extraction) LC_Separation LC Separation (Reversed-Phase C18) Sample_Preparation->LC_Separation IS_Spiking->Sample_Preparation MS_Detection MS/MS Detection (Positive ESI, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis Result Result (Oleoylcarnitine Concentration) Data_Analysis->Result

References

Sample preparation techniques for acylcarnitine analysis

Author: BenchChem Technical Support Team. Date: December 2025

An increasing body of research highlights the critical role of acylcarnitines as biomarkers for inborn errors of metabolism, particularly fatty acid oxidation disorders and organic acidemias.[1][2] Accurate quantification of these metabolites is paramount for clinical diagnosis and metabolic research. The journey from a raw biological sample—be it plasma, urine, or a dried blood spot—to an analyzable extract requires meticulous sample preparation. This crucial step aims to remove interfering substances like proteins and salts, concentrate the analytes of interest, and enhance their detection by analytical instruments, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]

This document provides detailed application notes and protocols for the most common sample preparation techniques employed in acylcarnitine analysis, tailored for researchers, scientists, and drug development professionals.

Key Sample Preparation Techniques

The choice of sample preparation technique depends on the biological matrix, the specific acylcarnitines being targeted, the desired level of throughput, and the analytical method used. The primary methods include Protein Precipitation, Solid-Phase Extraction, and specific protocols for Dried Blood Spots, often coupled with derivatization to improve analytical sensitivity and chromatographic separation.

Protein Precipitation (PPT)

Protein precipitation is a straightforward and rapid method for removing proteins from biological fluids like plasma or serum. It is widely used for its simplicity and suitability for high-throughput applications.[4] The principle involves adding a water-miscible organic solvent, such as acetonitrile (B52724) or methanol (B129727), to the sample. This disrupts the hydration layer around the proteins, causing them to precipitate out of the solution.[4]

Experimental Protocol: Protein Precipitation of Plasma Samples

This protocol is adapted from methods developed for the rapid measurement of plasma acylcarnitines by LC-MS/MS without derivatization.[3][5]

Materials:

  • Plasma or serum samples

  • Acetonitrile (ACN), ice-cold

  • Stable isotope-labeled internal standards (SIL-IS) in methanol

  • Microcentrifuge tubes (e.g., 1.5 mL)

  • Vortex mixer

  • Centrifuge (capable of >12,000 x g at 4°C)

  • Pipettes and tips

  • LC-MS vials

Procedure:

  • Sample Aliquoting: Pipette 100 µL of plasma or serum into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add the appropriate volume of the SIL-IS working solution to each sample. This is crucial for accurate quantification.

  • Precipitation: Add 300-400 µL of ice-cold acetonitrile to the sample (a 3:1 or 4:1 solvent-to-sample ratio is common).[4]

  • Mixing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Incubation (Optional): Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the tubes at 12,000-16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6]

  • Supernatant Transfer: Carefully collect the supernatant containing the acylcarnitines and transfer it to a clean tube or an LC-MS vial.

  • Evaporation & Reconstitution (Optional): The supernatant can be dried under a stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase (e.g., 100 µL of 80:20 methanol:water) to concentrate the analytes.[7]

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Workflow for Protein Precipitation

G Diagram 1: Protein Precipitation Workflow cluster_sample Sample Handling cluster_prep Precipitation cluster_extract Extraction & Analysis Sample 100 µL Plasma/Serum Spike Add Internal Standards Sample->Spike AddSolvent Add 300 µL ice-cold Acetonitrile Spike->AddSolvent Vortex Vortex for 30s AddSolvent->Vortex Centrifuge Centrifuge at 12,000 x g for 10 min at 4°C Vortex->Centrifuge Collect Collect Supernatant Centrifuge->Collect DryReconstitute Dry down & Reconstitute (Optional) Collect->DryReconstitute Analyze LC-MS/MS Analysis DryReconstitute->Analyze

Caption: Workflow for acylcarnitine extraction from plasma using protein precipitation.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a more selective sample preparation technique that separates components of a mixture according to their physical and chemical properties. For acylcarnitines, which are quaternary ammonium (B1175870) compounds, cation-exchange SPE is particularly effective.[8][9] This method provides cleaner extracts than PPT, reducing matrix effects and improving sensitivity.[10]

Experimental Protocol: Cation-Exchange SPE for Urine/Plasma

This protocol is based on methods utilizing strong cation-exchange cartridges for the isolation of acylcarnitines.[10][11]

Materials:

  • Urine or deproteinized plasma samples

  • Strong cation-exchange (SCX) SPE cartridges (e.g., 500 mg)

  • SPE vacuum manifold

  • Methanol (MeOH)

  • Deionized water

  • Ammonium hydroxide (B78521) (NH₄OH)

  • Elution solvent (e.g., 5% NH₄OH in methanol)

  • Internal standards

  • Vortex mixer, centrifuge

Procedure:

  • Sample Pre-treatment:

    • Urine: Thaw, vortex, and centrifuge the urine sample to remove particulates. Dilute the sample (e.g., 1:5 or 1:50) with water as needed, especially for patients with suspected high acylcarnitine levels.[10]

    • Plasma: Perform an initial protein precipitation step as described previously. Use the resulting supernatant for the SPE procedure.

  • Internal Standard Spiking: Add SIL-IS to the pre-treated sample.

  • SPE Cartridge Conditioning:

    • Pass 3 mL of methanol through the SCX cartridge.

    • Pass 3 mL of deionized water through the cartridge. Do not let the sorbent bed go dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a slow flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove unretained, neutral, and acidic interferences.

    • Wash the cartridge with 3 mL of methanol to remove non-polar interferences.

    • Dry the cartridge thoroughly under vacuum for 5-10 minutes.

  • Elution: Elute the acylcarnitines from the cartridge by passing 2-3 mL of the elution solvent (e.g., 5% ammonium hydroxide in methanol) through the sorbent bed. Collect the eluate in a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • Analysis: The sample is ready for injection.

Workflow for Solid-Phase Extraction

G Diagram 2: Solid-Phase Extraction Workflow cluster_prep Sample Preparation cluster_spe SPE Cartridge Steps cluster_final Final Steps Sample Urine or PPT Plasma Spike Add Internal Standards Sample->Spike Condition 1. Condition (Methanol, Water) Spike->Condition Load 2. Load Sample Condition->Load Wash 3. Wash (Water, Methanol) Load->Wash Elute 4. Elute (5% NH4OH in Methanol) Wash->Elute Dry Evaporate to Dryness Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Workflow for acylcarnitine purification from biofluids using SPE.

Dried Blood Spot (DBS) Extraction and Derivatization

DBS analysis is the cornerstone of newborn screening programs for metabolic disorders.[7] The procedure involves punching a small disc from the blood spot, extracting the analytes, and often derivatizing them to enhance their analytical properties. Butylation is a common derivatization technique that converts the carboxyl group of acylcarnitines into butyl esters, which improves their chromatographic behavior and ionization efficiency in MS.[6][12]

Experimental Protocol: DBS Extraction and Butylation

This protocol is a representative workflow for newborn screening applications.[6][7]

Materials:

  • Dried blood spot cards

  • Hole puncher (e.g., 3.2 mm)

  • 96-well microtiter plates or microcentrifuge tubes

  • Extraction solution (Methanol containing appropriate SIL-IS)

  • Plate shaker

  • Nitrogen evaporator

  • Derivatizing agent (e.g., 3 N Butanolic HCl, prepared by adding acetyl chloride to n-butanol)[12]

  • Heating block or incubator (60-65°C)

  • Reconstitution solvent (e.g., 80:20 Methanol:Water)

Procedure:

  • DBS Punching: Punch a 3.2 mm disc from the DBS card into a well of a 96-well plate or a microcentrifuge tube. Include blank paper discs for negative controls.

  • Extraction: Add 100 µL of the methanolic extraction solution containing SIL-IS to each well.

  • Incubation: Seal the plate and shake it on a plate shaker for 30 minutes at room temperature to extract the acylcarnitines.[7]

  • Supernatant Transfer: Centrifuge the plate/tubes and transfer the supernatant to a new, clean plate/tube.

  • Evaporation: Dry the extract completely under a stream of nitrogen at 40-50°C.

  • Derivatization (Butylation):

    • Add 100 µL of 3 N butanolic HCl to each dried sample.

    • Seal the plate and incubate at 60°C for 30 minutes.[6][7]

  • Final Evaporation: After incubation, evaporate the butanolic HCl to dryness under nitrogen.

  • Reconstitution: Reconstitute the dried, derivatized residue in 100 µL of reconstitution solvent.

  • Analysis: The sample is ready for injection, typically using flow injection analysis (FIA) or LC-MS/MS.

Workflow for DBS Extraction and Derivatization

G Diagram 3: DBS Extraction & Derivatization Workflow cluster_extract Extraction cluster_deriv Derivatization cluster_final Analysis Punch Punch 3.2 mm DBS disc AddSolvent Add Methanol with Internal Standards Punch->AddSolvent Shake Shake for 30 min AddSolvent->Shake Transfer Transfer Supernatant Shake->Transfer Dry1 Evaporate to Dryness Transfer->Dry1 AddButanol Add Butanolic HCl Dry1->AddButanol Incubate Incubate at 60°C for 30 min AddButanol->Incubate Dry2 Evaporate to Dryness Incubate->Dry2 Reconstitute Reconstitute in Mobile Phase Dry2->Reconstitute Analyze FIA-MS/MS or LC-MS/MS Analysis Reconstitute->Analyze

Caption: Workflow for acylcarnitine analysis from dried blood spots (DBS).

Quantitative Data Summary

The performance of a sample preparation method is assessed by parameters such as recovery, precision (reproducibility), and matrix effect. The following tables summarize quantitative data reported for various acylcarnitine analysis methods.

Table 1: Performance of Protein Precipitation Methods

MatrixMethodAnalyte(s)Recovery (%)Precision (CV%)Reference
PlasmaACN PrecipitationMultiple Acylcarnitines84 - 112Between-day: 4.4 - 14.2[3]
PlasmaMethanol PrecipitationC0, C2, C8, C1698 - 105Day-to-day: < 18[11][13]
Whole BloodMethanol/Formic Acid12 AcylcarnitinesNot SpecifiedOverall: < 10[14][15]

Table 2: Performance of Solid-Phase Extraction Methods

MatrixMethodAnalyte(s)Recovery (%)Precision (CV%)Reference
PlasmaOnline SPE (Cation Exchange)C0, C2, C8, C1698 - 105Day-to-day: < 18[11][13]
Plasma/UrineMixed-Mode SPE66 AcylcarnitinesNot SpecifiedNot Specified[10]
UrineCation Exchange SPEVarious AcylcarnitinesNot SpecifiedNot Specified[8][9]

Table 3: Performance of Derivatization-Based Methods

MatrixMethodAnalyte(s)Recovery (%)Precision (CV%)Reference
Plasma/TissuesMethanol Extraction + Butylation56 AcylcarnitinesNot SpecifiedNot Specified[12]
Dried Blood SpotsMethanol Extraction + Butylation37 AcylcarnitinesNot SpecifiedNot Specified[7]
UrineACN Precipitation + ButylationVarious AcylcarnitinesNot SpecifiedNot Specified[6]

References

Application of Oleoylcarnitine-d9 in Newborn Screening Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Oleoylcarnitine-d9 as an internal standard in newborn screening for inborn errors of metabolism. This document outlines the underlying metabolic pathways, detailed experimental protocols for sample analysis, and relevant quantitative data.

Introduction

Newborn screening is a critical public health initiative aimed at the early detection of congenital metabolic disorders, allowing for timely intervention to prevent severe health complications.[1] Tandem mass spectrometry (MS/MS) has become the gold standard for newborn screening, enabling the simultaneous analysis of multiple metabolites, including acylcarnitines, from a single dried blood spot (DBS).[2][3][4]

Acylcarnitines are essential intermediates in the metabolism of fatty acids and certain amino acids.[5][6] Oleoylcarnitine (B228390), an 18-carbon monounsaturated acylcarnitine, is a key biomarker for disorders of long-chain fatty acid oxidation. The accurate quantification of oleoylcarnitine is crucial for the diagnosis of these conditions. To ensure the precision and reliability of these measurements, stable isotope-labeled internal standards are employed. This compound, a deuterated analog of oleoylcarnitine, serves as an ideal internal standard for this purpose, as it shares identical chemical and physical properties with the endogenous analyte but is distinguishable by its mass.

Metabolic Pathway of Long-Chain Fatty Acid Oxidation

Long-chain fatty acids, such as oleic acid, are a major source of energy for the body, particularly for cardiac and skeletal muscle.[3] Before they can be broken down for energy production within the mitochondria, they must be transported from the cytoplasm into the mitochondrial matrix. This transport is facilitated by the carnitine shuttle system.

Initially, long-chain fatty acids are activated to their coenzyme A (CoA) esters (e.g., oleoyl-CoA) in the cytoplasm.[7] Carnitine palmitoyltransferase I (CPT1), an enzyme located on the outer mitochondrial membrane, then catalyzes the conversion of the long-chain acyl-CoA to its corresponding acylcarnitine, in this case, oleoylcarnitine.[7][8] Oleoylcarnitine is subsequently transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT).[7][9] Once inside the mitochondrial matrix, carnitine palmitoyltransferase II (CPT2) converts oleoylcarnitine back to oleoyl-CoA, which can then enter the β-oxidation pathway to produce acetyl-CoA for the Krebs cycle and subsequent ATP generation.[7][8]

Fatty_Acid_Oxidation cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrial Matrix Oleic Acid Oleic Acid Oleoyl-CoA Oleoyl-CoA Oleic Acid->Oleoyl-CoA Acyl-CoA Synthetase Oleoylcarnitine_mito Oleoylcarnitine Oleoyl-CoA->Oleoylcarnitine_mito CPT1 Oleoyl-CoA->p1 Oleoyl-CoA_mito Oleoyl-CoA Oleoylcarnitine_mito->Oleoyl-CoA_mito CPT2 Beta-Oxidation Beta-Oxidation Oleoyl-CoA_mito->Beta-Oxidation p1->Oleoylcarnitine_mito CACT

Carnitine shuttle for long-chain fatty acids.

Quantitative Data

The concentration of oleoylcarnitine in newborn dried blood spots can vary depending on factors such as gestational age and diet.[6][10] The use of a deuterated internal standard like this compound allows for accurate quantification across a range of concentrations.

AnalyteSample TypeMean Concentration (Umbilical Cord Blood)Postnatal Increase (First Week)Reference
Oleoylcarnitine (C18:1)Dried Blood Spot0.28 µmol/L109%[6]

Table 1: Representative concentrations of Oleoylcarnitine in newborn dried blood spots.

For accurate quantification, this compound is added to the extraction solvent at a known concentration. While the optimal concentration may vary slightly between laboratories and instrument platforms, a typical concentration for deuterated acylcarnitine internal standards is in the range of 0.038 to 0.076 µM in the final extraction solution.[6]

Experimental Protocols

The following protocols are provided as a general guideline for the analysis of oleoylcarnitine in dried blood spots using LC-MS/MS with this compound as an internal standard.

Preparation of Internal Standard Working Solution
  • Reconstitute the lyophilized this compound standard with a known volume of methanol (B129727) to create a stock solution.

  • Prepare a working internal standard solution by diluting the stock solution with the extraction solvent (typically methanol) to achieve the desired final concentration (e.g., 0.05 µM). This working solution will contain other deuterated acylcarnitine and amino acid internal standards for a multiplexed assay.[11][12]

Sample Preparation from Dried Blood Spots

Sample_Prep_Workflow DBS Dried Blood Spot Punch Punch 3.2 mm disc DBS->Punch Extraction Add methanol with This compound Punch->Extraction Incubate Incubate and Shake Extraction->Incubate Dry Dry extract under nitrogen Incubate->Dry Derivatize Add n-butanol-HCl and heat Dry->Derivatize Dry2 Dry again under nitrogen Derivatize->Dry2 Reconstitute Reconstitute in mobile phase Dry2->Reconstitute Analysis Inject into LC-MS/MS Reconstitute->Analysis

References

Application Notes and Protocols for Oleoylcarnitine-d9 in Lipidomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipidomics, the large-scale study of cellular lipids, is a rapidly growing field offering profound insights into cellular metabolism, signaling, and the pathogenesis of numerous diseases. Accurate and precise quantification of lipid species is paramount for meaningful lipidomics research. Oleoylcarnitine (B228390), an acylcarnitine, plays a crucial role in the transport of oleic acid, a monounsaturated omega-9 fatty acid, into the mitochondria for beta-oxidation. Dysregulation of oleoylcarnitine and other acylcarnitines has been implicated in various metabolic disorders, including cardiovascular disease, diabetes, and inborn errors of metabolism.

Stable isotope-labeled internal standards are indispensable for correcting for analyte loss during sample preparation and for variations in instrument response in mass spectrometry-based lipidomics. Oleoylcarnitine-d9, a deuterated analog of oleoylcarnitine, serves as an ideal internal standard for the accurate quantification of endogenous oleoylcarnitine. Its chemical properties are nearly identical to the endogenous analyte, but its increased mass allows for clear differentiation in mass spectrometric analyses. These application notes provide detailed protocols for the use of this compound as an internal standard in lipidomics research.

Quantitative Data for this compound

For accurate quantification, it is essential to know the specific mass-to-charge ratios (m/z) of the precursor and product ions for both the analyte and the internal standard. This information is used to set up the mass spectrometer for Multiple Reaction Monitoring (MRM) or similar targeted acquisition modes.

CompoundChemical FormulaExact MassPrecursor Ion (M+H)+Product Ion (m/z)
OleoylcarnitineC₂₅H₄₇NO₄425.3454426.352785.0285
This compound C₂₅H₃₈D₉NO₄ 434.4019 435.4092 85.0285

Note: The precursor ion is the protonated molecule [M+H]⁺. The characteristic product ion for acylcarnitines results from the neutral loss of the acyl chain and trimethylamine, leaving the C₄H₅O₂⁺ fragment.

Experimental Protocols

The following protocols outline the use of this compound as an internal standard for the quantification of oleoylcarnitine in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 1: Extraction of Acylcarnitines from Plasma/Serum

This protocol is a modification of the widely used Folch method for lipid extraction.

Materials:

  • Plasma or serum samples

  • This compound internal standard solution (1 mg/mL in methanol)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Nitrogen gas evaporator

  • Centrifuge

Procedure:

  • Sample Preparation: Thaw plasma or serum samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma/serum in a glass tube, add a known amount of this compound internal standard solution. A final concentration of 100-500 ng/mL is a good starting point, but should be optimized for your specific application and instrument sensitivity.

  • Protein Precipitation and Lipid Extraction:

    • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the sample.

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

    • Add 0.4 mL of 0.9% NaCl solution to induce phase separation.

    • Vortex for another 30 seconds.

  • Phase Separation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. This will result in two distinct phases: an upper aqueous phase and a lower organic phase containing the lipids.

  • Lipid Collection: Carefully aspirate and discard the upper aqueous phase. Transfer the lower organic phase to a new clean glass tube, taking care not to disturb the protein interface.

  • Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., acetonitrile:water with 0.1% formic acid).

Protocol 2: LC-MS/MS Analysis of Acylcarnitines

This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of oleoylcarnitine and this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole or QTRAP) equipped with an electrospray ionization (ESI) source.

LC Parameters:

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with a low percentage of B (e.g., 10-20%), ramp up to a high percentage (e.g., 95-100%) over several minutes to elute the acylcarnitines. The gradient should be optimized to achieve good separation from other lipid classes.
Flow Rate 0.2 - 0.4 mL/min for HPLC; 0.4 - 0.6 mL/min for UHPLC
Column Temperature 40 - 50°C
Injection Volume 5 - 10 µL

MS/MS Parameters:

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Oleoylcarnitine: 426.4 → 85.0This compound: 435.4 → 85.0
Collision Energy Optimize for your instrument, typically in the range of 20-40 eV.
Ion Source Temperature 400 - 550°C
Ion Spray Voltage 4500 - 5500 V

Visualizations

Fatty Acid Transport and Beta-Oxidation Pathway

The following diagram illustrates the role of carnitine in transporting long-chain fatty acids like oleic acid (as Oleoyl-CoA) into the mitochondrial matrix for subsequent beta-oxidation.

Fatty_Acid_Beta_Oxidation cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix Oleoyl_CoA Oleoyl-CoA CPT1 Carnitine Palmitoyltransferase I (CPT1) Oleoyl_CoA->CPT1 Oleoylcarnitine_matrix Oleoylcarnitine CPT1->Oleoylcarnitine_matrix Forms Oleoylcarnitine Carnitine_in Carnitine Carnitine_in->CPT1 OMM Outer Membrane IMS Intermembrane Space IMM Inner Membrane CACT Carnitine-Acylcarnitine Translocase (CACT) Carnitine_out Carnitine CACT->Carnitine_out Antiport Oleoylcarnitine_matrix->CACT CPT2 Carnitine Palmitoyltransferase II (CPT2) Oleoylcarnitine_matrix->CPT2 Oleoyl_CoA_matrix Oleoyl-CoA CPT2->Oleoyl_CoA_matrix CoA_matrix CoA CoA_matrix->CPT2 Carnitine_out->CPT1 Beta_Oxidation Beta-Oxidation Spiral Oleoyl_CoA_matrix->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Carnitine-mediated transport of Oleoyl-CoA into the mitochondria for beta-oxidation.

Experimental Workflow for Lipidomics Analysis

This diagram outlines the key steps in a typical lipidomics workflow utilizing this compound as an internal standard.

Lipidomics_Workflow Sample_Collection 1. Biological Sample Collection (Plasma, Serum, Tissue) IS_Spiking 2. Internal Standard Spiking (this compound) Sample_Collection->IS_Spiking Lipid_Extraction 3. Lipid Extraction (e.g., Folch Method) IS_Spiking->Lipid_Extraction Drying 4. Solvent Evaporation Lipid_Extraction->Drying Reconstitution 5. Reconstitution in LC Mobile Phase Drying->Reconstitution LC_MS_Analysis 6. LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MS_Analysis Data_Processing 7. Data Processing and Quantification LC_MS_Analysis->Data_Processing Results 8. Results (Concentration of Oleoylcarnitine) Data_Processing->Results

Caption: A typical experimental workflow for quantitative lipidomics using an internal standard.

Application Note: A Validated LC-MS/MS Assay for the Quantification of Long-Chain Acylcarnitines in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Long-chain acylcarnitines (LCACs) are essential intermediates in cellular energy metabolism, specifically in the transport of long-chain fatty acids from the cytosol into the mitochondrial matrix for β-oxidation.[1] This process, known as the carnitine shuttle, is critical for energy production, particularly during periods of fasting or prolonged exercise.[2][3] The accumulation of specific acylcarnitines in biological fluids can serve as a crucial diagnostic marker for inborn errors of metabolism, such as long-chain fatty acid oxidation disorders (LC-FAODs).[4][5][6] Consequently, the accurate and precise quantification of LCACs in plasma is vital for the diagnosis of metabolic diseases and for monitoring therapeutic interventions.

This application note provides a detailed, validated protocol for the quantification of long-chain acylcarnitines in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a gold-standard method for acylcarnitine profiling.[7]

Metabolic Pathway: The Carnitine Shuttle

Long-chain fatty acids are transported into the mitochondrial matrix via the carnitine shuttle system. This process involves three key enzymatic and transport steps:

  • CPT1 (Carnitine Palmitoyltransferase 1): Located on the outer mitochondrial membrane, CPT1 converts long-chain acyl-CoAs to long-chain acylcarnitines.[3][8]

  • CACT (Carnitine-Acylcarnitine Translocase): This transporter moves the newly formed acylcarnitines across the inner mitochondrial membrane into the matrix.[1][8][9]

  • CPT2 (Carnitine Palmitoyltransferase 2): Situated on the inner mitochondrial membrane, CPT2 converts the long-chain acylcarnitines back into long-chain acyl-CoAs, which then enter the β-oxidation spiral.[3][8]

Deficiencies in any of these components can lead to a build-up of long-chain acylcarnitines in the cytoplasm and subsequently in the plasma.[5]

Diagram of the carnitine shuttle for long-chain fatty acid transport.

Experimental Protocols

This section details the complete workflow for the analysis of long-chain acylcarnitines from plasma samples.

Materials and Reagents
  • Solvents: Acetonitrile (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade).

  • Reagents: Formic acid, Ammonium acetate.

  • Standards: Palmitoylcarnitine (C16), Oleoylcarnitine (C18:1), Stearoylcarnitine (C18), and their corresponding stable isotope-labeled internal standards (e.g., d3-Palmitoylcarnitine).

  • Plasma: Human plasma collected in sodium heparin tubes.[10]

  • Equipment: Centrifuge, analytical balance, vortex mixer, LC-MS/MS system.

Experimental Workflow Diagram

The overall process from sample receipt to final data analysis is outlined below.

Experimental workflow for long-chain acylcarnitine analysis.
Sample Preparation Protocol

This protocol is based on a simple protein precipitation method, which is efficient for high-throughput analysis.[11]

  • Pipette 10 µL of plasma into a clean microcentrifuge tube.[12]

  • Add 10 µL of the internal standard working solution (containing d3-C16, d3-C18:1, etc., in methanol).

  • Add 100 µL of ice-cold methanol to precipitate proteins.[12]

  • Vortex the mixture for 10 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.[12]

  • Carefully transfer the resulting supernatant to an LC-MS vial for analysis.

LC-MS/MS Analysis Protocol

Chromatographic separation is essential to distinguish between isomeric acylcarnitines, which cannot be resolved by direct infusion mass spectrometry.[12][13]

  • Liquid Chromatography (LC) System: UPLC System

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[14]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[12]

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 45°C.

  • Injection Volume: 5 µL.

  • Gradient Elution:

    • 0-1 min: 30% B

    • 1-8 min: Linear ramp to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 30% B for re-equilibration.

  • Mass Spectrometry (MS) System: Triple Quadrupole Mass Spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[12]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Data Presentation and Assay Validation

The assay was validated for linearity, accuracy, precision, and lower limit of quantification (LLOQ) based on regulatory guidelines.[15][16]

Table 1: LC-MS/MS Parameters for Selected Long-Chain Acylcarnitines
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Palmitoylcarnitine (C16) 400.485.15025
d3-Palmitoylcarnitine (IS) 403.485.15025
Oleoylcarnitine (C18:1) 426.485.15028
d3-Oleoylcarnitine (IS) 429.485.15028
Stearoylcarnitine (C18) 428.485.15028
d3-Stearoylcarnitine (IS) 431.485.15028
Table 2: Calibration Curve and Linearity Data

Calibration curves were constructed by plotting the peak area ratio (analyte/internal standard) against the nominal concentration.

AnalyteRange (ng/mL)Correlation Coefficient (r²)Weighting
Palmitoylcarnitine (C16) 1.0 - 200> 0.9951/x
Oleoylcarnitine (C18:1) 1.0 - 200> 0.9961/x
Stearoylcarnitine (C18) 0.5 - 100> 0.9971/x
Table 3: Accuracy and Precision Data (Intra- and Inter-Assay)

Accuracy and precision were assessed using quality control (QC) samples at low, medium, and high concentrations (n=6).

AnalyteQC Level (ng/mL)Intra-Assay Precision (%CV)Intra-Assay Accuracy (%Bias)Inter-Assay Precision (%CV)Inter-Assay Accuracy (%Bias)
Palmitoylcarnitine 3.0 (Low)6.8-4.58.2-5.1
50 (Mid)4.12.15.51.7
150 (High)3.51.54.92.3
Oleoylcarnitine 3.0 (Low)7.2-3.89.1-4.4
50 (Mid)4.53.26.02.8
150 (High)3.92.05.22.5
Table 4: LLOQ and Stability Summary
AnalyteLLOQ (ng/mL)Freeze-Thaw Stability (3 cycles)Bench-Top Stability (4h, RT)
Palmitoylcarnitine (C16) 1.0< 10% change< 8% change
Oleoylcarnitine (C18:1) 1.0< 12% change< 9% change
Stearoylcarnitine (C18) 0.5< 11% change< 7% change

Conclusion

This application note describes a robust, sensitive, and validated LC-MS/MS method for the quantification of long-chain acylcarnitines in human plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput clinical and research applications. This assay provides the necessary accuracy and precision for its use in diagnosing and monitoring patients with fatty acid oxidation disorders and for advancing research in metabolic diseases.[12][17]

References

Application Notes and Protocols for Enhanced Detection of Acylcarnitines through Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acylcarnitines are essential intermediates in cellular energy metabolism, facilitating the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. The quantitative analysis of acylcarnitine profiles in biological matrices such as plasma, serum, and dried blood spots is a cornerstone in the diagnosis of inborn errors of metabolism, and is increasingly recognized for its importance in understanding metabolic dysregulation in complex diseases like diabetes, cardiovascular disease, and cancer.

However, the inherent physicochemical properties of acylcarnitines, particularly short-chain species, present analytical challenges for their sensitive and robust detection by mass spectrometry (MS). These challenges include poor retention on reversed-phase liquid chromatography (LC) columns and suboptimal ionization efficiency. Chemical derivatization is a powerful strategy to overcome these limitations by modifying the acylcarnitine molecule to improve its analytical characteristics, leading to enhanced sensitivity and chromatographic separation.

This document provides detailed application notes and protocols for several common and effective derivatization methods for the enhanced detection of acylcarnitines.

Derivatization Strategies for Acylcarnitine Analysis

Chemical derivatization of acylcarnitines primarily targets the carboxyl group to form an ester. This modification increases the hydrophobicity of the molecule, leading to better retention in reversed-phase chromatography, and can also improve ionization efficiency in electrospray ionization (ESI)-MS.

Butylation

Butylation is a widely used and well-established method for acylcarnitine derivatization. The process involves the esterification of the carboxyl group with butanol, typically under acidic conditions. This results in the formation of acylcarnitine butyl esters, which exhibit improved chromatographic behavior and increased sensitivity in MS analysis. Butylation is particularly effective for dicarboxylic acylcarnitines as it derivatizes both carboxyl groups, aiding in their discrimination from isobaric species.[1][2]

3-Nitrophenylhydrazine (B1228671) (3NPH) Derivatization

Derivatization with 3-nitrophenylhydrazine (3NPH) is another effective method that targets the carboxyl group of acylcarnitines. This reaction forms a hydrazone derivative, which not only enhances the signal intensity in MS but also allows for a linear elution profile on a reversed-phase column based on the length of the carbon chain.[3] This predictability in elution time is advantageous for the identification of a wide range of acylcarnitine species, including unknown or hypothetical ones.[3]

Pentafluorophenacyl Trifluoromethanesulfonate (B1224126) (PFP-Triflate) Derivatization

Pentafluorophenacyl trifluoromethanesulfonate (PFP-Triflate) is a highly reactive reagent used for the derivatization of carboxyl groups. The resulting pentafluorophenacyl esters of acylcarnitines are amenable to sensitive detection by MS. This method is rapid and can be performed under mild conditions, minimizing the risk of acylcarnitine hydrolysis.[1][4]

Microwave-Assisted Tmt-PP Derivatization

A more recent advancement in derivatization is the use of microwave assistance to accelerate the reaction. The use of p-[3,5-(dimethylamino)-2,4,6-triazine] benzene-1-sulfonyl piperazine (B1678402) (Tmt-PP) as a labeling reagent, combined with microwave heating, can significantly shorten the derivatization time from over an hour to just one minute.[5] This high-throughput approach has been shown to enhance the MS response of acylcarnitines.[5]

Quantitative Data Summary

The following tables summarize the quantitative performance of different derivatization methods for the analysis of acylcarnitines.

Table 1: Comparison of Derivatization Methods for Acylcarnitine Analysis

Derivatization MethodTypical Signal EnhancementKey AdvantagesConsiderationsReference
Butylation Increased ionization efficiency, especially for dicarboxylic species.Well-established, robust, improves chromatographic separation.Requires acidic conditions which may cause hydrolysis of some acylcarnitines.[1][2]
3-Nitrophenylhydrazine (3NPH) Significant increase in signal intensity.Produces a linear elution profile based on carbon chain length, aiding in identification.Requires specific reagents and optimized reaction conditions.[3]
PFP-Triflate High sensitivity.Rapid reaction under mild conditions, minimizing hydrolysis.Reagent can be sensitive to moisture.[1][4]
Microwave-Assisted Tmt-PP Up to 4-fold enhancement in MS response.Extremely rapid reaction time (1 minute), suitable for high-throughput analysis.Requires specialized microwave equipment.[5]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Selected Acylcarnitines

AcylcarnitineDerivatization MethodLOD (on column)LOQ (on column)Reference
VariousButylationNot explicitly stated, but sufficient for quantification in plasma and liver.Not explicitly stated, but sufficient for quantification in plasma and liver.[6]
24 species3-Nitrophenylhydrazine (Isotope Labeling)Sub- to low-femtomole levelsNot explicitly stated
VariousUnderivatized (UHPLC-MS/MS)< 0.7 fmol (for most)< 3.5 fmol (for carnitine)[7]

Note: Direct comparison of LOD/LOQ values across different studies can be challenging due to variations in instrumentation and experimental conditions. The data presented here is for illustrative purposes.

Experimental Protocols

Protocol 1: Butylation of Acylcarnitines

This protocol is adapted from established methods for the butylation of acylcarnitines in biological samples.[1]

Materials:

  • Sample (e.g., 10 µL of plasma, dried blood spot punch)

  • Internal Standard (IS) solution containing deuterated acylcarnitines

  • Methanol (B129727)

  • n-Butanol

  • Acetyl chloride

  • Nitrogen gas supply

  • Heating block or incubator at 60-65°C

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • For plasma/serum: To 10 µL of sample in a microcentrifuge tube, add a known amount of the internal standard solution.

    • For dried blood spots (DBS): Punch a 3 mm disk from the DBS into a well of a 96-well plate. Add the internal standard solution.

  • Extraction:

    • Add 200 µL of methanol to each sample.

    • Vortex thoroughly for 1 minute to extract the acylcarnitines.

    • Centrifuge at 13,000 x g for 5 minutes to pellet proteins.

  • Supernatant Transfer:

    • Carefully transfer the methanol supernatant to a clean tube or well.

  • Drying:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40-50°C.

  • Derivatization:

    • Prepare the butylation reagent by carefully adding acetyl chloride to n-butanol (e.g., 5% v/v). Caution: This reaction is exothermic and should be performed in a fume hood.

    • Add 100 µL of the freshly prepared butylation reagent to each dried sample.

    • Seal the tubes or plate and incubate at 60°C for 20 minutes with gentle shaking.

  • Final Drying:

    • Evaporate the butylation reagent to dryness under a stream of nitrogen gas.

  • Reconstitution:

    • Reconstitute the dried derivatized sample in a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol/water).

    • Vortex to dissolve the residue.

    • The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: 3-Nitrophenylhydrazine (3NPH) Derivatization of Acylcarnitines

This protocol is based on a published method for the derivatization of acylcarnitines using 3NPH.[3]

Materials:

  • Extracted acylcarnitine sample (in 80% methanol)

  • 3-Nitrophenylhydrazine (3NPH) solution (0.5 M in 35% acetonitrile)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) solution (1 M in water)

  • Pyridine

  • Rocking platform or shaker at 30°C

  • Lyophilizer or vacuum concentrator

Procedure:

  • Sample Preparation:

    • Ensure the acylcarnitine extract is in a suitable solvent (e.g., 80% methanol).

  • Derivatization Reaction:

    • To the sample extract, add the following reagents sequentially:

      • 5 µL of 25 mM 3NPH solution.

      • 2.5 µL of 25 mM EDC solution.

      • 0.4 µL of 0.396% pyridine.

  • Incubation:

    • Incubate the reaction mixture for 30 minutes at 30°C on a rocking platform.

  • Drying:

    • Lyophilize or evaporate the samples to dryness.

  • Reconstitution:

    • Reconstitute the dried derivatized sample in 30 µL of water before LC-MS analysis.

Visualizations

General Workflow for Acylcarnitine Analysis

Acylcarnitine_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, DBS, etc.) Extraction Extraction of Acylcarnitines Sample->Extraction Derivatization Chemical Derivatization Extraction->Derivatization LC_Separation LC Separation Derivatization->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Data_Analysis Data Analysis and Quantification Data_Acquisition->Data_Analysis

Caption: General workflow for acylcarnitine analysis.

Butylation Derivatization Reaction

Butylation_Reaction cluster_reactants Reactants cluster_products Products Acylcarnitine Acylcarnitine (R-COOH) Butyl_Ester Acylcarnitine Butyl Ester (R-COO(CH2)3CH3) Acylcarnitine->Butyl_Ester H+, Heat Butanol n-Butanol (CH3(CH2)3OH) Butanol->Butyl_Ester Water Water (H2O)

Caption: Butylation reaction of acylcarnitines.

Acylcarnitine Metabolism Overview

Acylcarnitine_Metabolism Fatty_Acid Fatty Acid (in Cytosol) Acyl_CoA Fatty Acyl-CoA Fatty_Acid->Acyl_CoA CPT1 CPT1 Acyl_CoA->CPT1 Acylcarnitine Acylcarnitine CPT1->Acylcarnitine CACT CACT Acylcarnitine->CACT Inner Mitochondrial Membrane Mitochondrial_Acylcarnitine Acylcarnitine (in Matrix) CACT->Mitochondrial_Acylcarnitine CPT2 CPT2 Mitochondrial_Acylcarnitine->CPT2 Mitochondrial_Acyl_CoA Fatty Acyl-CoA (in Matrix) CPT2->Mitochondrial_Acyl_CoA Beta_Oxidation β-Oxidation Mitochondrial_Acyl_CoA->Beta_Oxidation

Caption: Overview of acylcarnitine metabolism.

References

Troubleshooting & Optimization

Technical Support Center: Improving Signal Intensity of Oleoylcarnitine-d9 in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low signal intensity for Oleoylcarnitine-d9 in Liquid Chromatography-Mass Spectrometry (LC-MS) experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low signal intensity for this compound?

Low signal intensity for this compound, a common internal standard, can originate from several factors throughout the analytical workflow. The most frequent causes include:

  • Ion Suppression: This is a major concern where co-eluting matrix components from biological samples (e.g., phospholipids (B1166683), salts) interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a reduced signal.[1][2][3]

  • Suboptimal Sample Preparation: Inefficient extraction or failure to remove interfering substances can significantly diminish signal intensity.[1] Simple protein precipitation, while fast, may leave many matrix components in the final extract.[2][4]

  • Poor Chromatographic Conditions: A non-optimized Liquid Chromatography (LC) method can lead to poor peak shape (broadening or tailing) or, more critically, co-elution of this compound with matrix components that cause ion suppression.[1][5]

  • Inefficient Ionization: The settings of the mass spectrometer's ion source, such as temperature, gas flows, and voltages, may not be optimal for this compound, resulting in poor ion generation.[6][7]

  • Instrument Contamination: A dirty ion source is a primary cause of signal degradation over time.[1][6] Contamination can build up from sample residues and mobile phase impurities.[6]

Q2: How can I determine if ion suppression is affecting my this compound signal?

Identifying ion suppression is a critical first step. A post-extraction spike experiment is a straightforward method to assess the impact of the sample matrix on your signal.

The process involves comparing the signal of this compound in a clean solution versus its signal when spiked into an extracted blank matrix sample. A significantly lower signal in the matrix sample indicates ion suppression.[2][3][5]

cluster_A Set A: Neat Solution cluster_B Set B: Post-Extraction Spike cluster_C Analysis & Conclusion A1 Spike IS into clean solvent C1 Analyze both sets using LC-MS A1->C1 B1 Extract blank matrix sample B2 Spike IS into extracted matrix B1->B2 Post-extraction B2->C1 C2 Compare Peak Areas (Set A vs. Set B) C1->C2 C3 Peak Area B << A ION SUPPRESSION C2->C3 Significantly Lower C4 Peak Area B ≈ A Minimal Matrix Effect C2->C4 Comparable C5 Peak Area B >> A Ion Enhancement C2->C5 Significantly Higher

Workflow for evaluating matrix effects using a post-extraction spike experiment.

Q3: Which sample preparation techniques are recommended to improve signal and reduce matrix effects?

The choice of sample preparation method is a balance between sample cleanliness, throughput, and complexity. For acylcarnitines, several methods can be employed to enhance signal intensity.

MethodDescriptionSignal EnhancementComplexityKey Considerations
Protein Precipitation (PPT) A simple and fast method using organic solvents like acetonitrile (B52724) or methanol (B129727) to crash out proteins.[8][9]ModerateLowMay leave significant amounts of phospholipids and salts, which can cause ion suppression.[2][4]
Solid-Phase Extraction (SPE) A more selective technique that uses a solid sorbent to bind and elute the analyte, providing a much cleaner extract.[4]HighMediumReduces ion suppression significantly compared to PPT.[4] Requires method development to optimize sorbent and solvents.
Derivatization Chemical modification of the analyte to improve its chromatographic or ionization properties. Butylation or derivatization with agents like 3-nitrophenylhydrazine (B1228671) (3NPH) can increase ionization efficiency.[10][11][12][13]Very HighHighAdds an extra step to the workflow and requires careful optimization to ensure complete reaction.[12]

Q4: How can I optimize my LC method for better this compound signal?

Optimizing the chromatographic separation is key to resolving this compound from interfering matrix components.[5]

  • Column Selection: A reversed-phase C18 column is commonly and successfully used for the analysis of acylcarnitines.[9][10]

  • Mobile Phase Composition:

    • Solvents: Acetonitrile is a common organic solvent used with water.[10][14]

    • Additives: Using an acidic modifier is crucial for good peak shape and ionization in positive ESI mode. 0.1% formic acid is standard.[9][13] Adding 2-5 mM ammonium (B1175870) acetate (B1210297) can also improve ionization.[10][14]

    • Ion-Pairing Agents: While effective for retention, strong ion-pairing agents like trifluoroacetic acid (TFA) should be avoided as they cause severe ion suppression.[10] If needed, a very low concentration (e.g., 0.005%) of a weaker agent like heptafluorobutyric acid (HFBA) can be used.[10]

  • Gradient Elution: A well-designed gradient can separate the analyte from the bulk of matrix components, particularly phospholipids that often elute later in the run.[5]

Q5: What are the key MS parameters to check and optimize for this compound?

Proper tuning of the mass spectrometer is essential for maximizing sensitivity.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is standard for acylcarnitine analysis.[8][10]

  • Ion Source Parameters: Optimize key parameters by infusing a standard solution of this compound. Pay close attention to:

    • Capillary/Spray Voltage[15]

    • Source Temperature[15]

    • Nebulizer and Drying Gas Flows[15]

  • MRM Transitions: For quantification, use Multiple Reaction Monitoring (MRM). A characteristic product ion for the fragmentation of all acylcarnitines is found at m/z 85.[10] The specific precursor ion for this compound should be selected, and the collision energy must be optimized to maximize the signal of the m/z 85 fragment.

Troubleshooting Guides

Guide 1: Systematic Workflow for Low Signal Troubleshooting

When a sudden or persistent low signal is observed, a systematic approach can help isolate the problem efficiently. The following workflow guides you from the mass spectrometer back to the sample preparation.

start Low Signal Detected for this compound infuse 1. Infuse IS Standard Directly into MS start->infuse q_ms Signal Strong & Stable? infuse->q_ms fix_ms Problem is MS-related: - Clean Ion Source - Check/Tune MS Parameters - Check for Leaks q_ms->fix_ms No check_lc 2. Check LC System (Inject Standard on Column) q_ms->check_lc Yes ms_bad NO ms_ok YES q_lc Good Peak Shape & Intensity? check_lc->q_lc fix_lc Problem is LC-related: - Check for Leaks/Plugs - Purge Pumps - Check Column Health - Remake Mobile Phase q_lc->fix_lc No check_sample 3. Problem is Sample-related: - Evaluate Matrix Effects - Optimize Sample Prep - Check Sample Stability q_lc->check_sample Yes lc_bad NO lc_ok YES

A step-by-step troubleshooting guide for low signal intensity.

Experimental Protocols

Protocol 1: Simple Protein Precipitation

This protocol is a fast and common method for preparing plasma or serum samples.[9][16]

  • Aliquot Sample: Pipette 50 µL of plasma or serum into a microcentrifuge tube.

  • Add Internal Standard: Add the working solution of this compound.

  • Precipitate Proteins: Add 200 µL of ice-cold acetonitrile (or 4:1 methanol:water).

  • Vortex: Vortex the sample vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubate/Centrifuge: Incubate at 4°C for 10 minutes, then centrifuge at high speed (e.g., 15,000 rpm) for 10 minutes to pellet the precipitated proteins.[16]

  • Transfer Supernatant: Carefully transfer the supernatant to a new tube or vial for analysis.

  • Dilute (Optional): The supernatant can be diluted further with the initial mobile phase to reduce potential matrix effects.[9]

Protocol 2: Recommended Starting LC-MS Parameters

This table provides a robust starting point for method development. Parameters should be optimized for your specific instrument and application.

ParameterRecommended Setting
LC Column C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 2.7 µm)[9]
Mobile Phase A Water with 0.1% Formic Acid and 2.5 mM Ammonium Acetate[10]
Mobile Phase B Acetonitrile with 0.1% Formic Acid and 2.5 mM Ammonium Acetate[10]
Flow Rate 0.4 - 0.5 mL/min[10][14]
Column Temperature 40 - 50 °C[10][15]
Injection Volume 1 - 5 µL[14][16]
Ionization Mode ESI Positive (ESI+)[10]
Scan Type Multiple Reaction Monitoring (MRM)[8]
Precursor Ion (Q1) m/z of this compound
Product Ion (Q3) m/z 85.1 (or other optimized fragment)[10]
MS Parameters Optimize capillary voltage, source temp, and gas flows via infusion.[15]

References

Technical Support Center: Quantification of Oleoylcarnitine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of oleoylcarnitine (B228390) and other acylcarnitines by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the quantification of oleoylcarnitine?

A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte, such as oleoylcarnitine, due to the presence of co-eluting endogenous or exogenous components in the sample matrix.[1][2][3] These effects can lead to inaccurate and irreproducible quantification.[1][4] In biological samples like plasma and urine, phospholipids (B1166683) are a major cause of matrix effects, particularly ion suppression in electrospray ionization (ESI) mass spectrometry.[5][6][7][8][9]

Q2: How can I determine if my oleoylcarnitine quantification is affected by matrix effects?

A2: The presence of matrix effects can be assessed using several methods:

  • Post-extraction Spiking: This is a widely accepted method to quantitatively assess matrix effects.[1] It involves comparing the response of an analyte spiked into a blank matrix extract to the response of the analyte in a neat solution at the same concentration. A ratio of less than 1 indicates ion suppression, while a ratio greater than 1 suggests ion enhancement.[1]

  • Post-column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[10] A solution of the analyte is continuously infused into the mass spectrometer while a blank matrix extract is injected onto the LC system. Any deviation in the analyte's baseline signal indicates a matrix effect.[4][10]

  • Stable Isotope-Labeled Internal Standard (SIL-IS): A co-eluting SIL-IS for oleoylcarnitine can help compensate for matrix effects. If the peak area ratio of the analyte to the SIL-IS remains constant across different lots of matrix, it suggests that the matrix effect is being effectively corrected.[11][12][13]

Q3: What are the most common sources of matrix effects in oleoylcarnitine analysis?

A3: The most common sources of matrix effects in biological samples for oleoylcarnitine analysis include:

  • Phospholipids: Glycerophosphocholines are particularly problematic and are known to cause significant ion suppression in ESI.[4][8][9]

  • Salts and Proteins: These endogenous components can also contribute to ion suppression.[1][6]

  • Other Endogenous Molecules: The complex nature of biological matrices means numerous other small molecules can co-elute and interfere with ionization.

  • Exogenous Contaminants: Substances introduced during sample collection, storage, or preparation (e.g., from plasticware) can also cause matrix effects.[3]

Troubleshooting Guides

Issue 1: Poor reproducibility and accuracy in oleoylcarnitine quantification.

This issue is often a primary indicator of uncompensated matrix effects. The following troubleshooting workflow can help identify and mitigate the problem.

Troubleshooting_Matrix_Effects start Start: Poor Reproducibility/ Accuracy assess_me Assess Matrix Effect (Post-Extraction Spiking) start->assess_me me_present Matrix Effect Present? assess_me->me_present no_me No Significant Matrix Effect. Review other parameters (e.g., instrument stability). me_present->no_me No use_sil_is Implement Stable Isotope-Labeled Internal Standard (SIL-IS) for Oleoylcarnitine me_present->use_sil_is Yes sil_is_available SIL-IS Available? use_sil_is->sil_is_available optimize_sp Optimize Sample Preparation sil_is_available->optimize_sp No validate Re-validate Method sil_is_available->validate Yes optimize_lc Optimize Chromatographic Separation optimize_sp->optimize_lc optimize_lc->validate end End: Method Optimized validate->end Post_Extraction_Spiking_Workflow start Start: Assess Matrix Effect prep_a Prepare Set A: Analyte in Neat Solution start->prep_a prep_b Prepare Set B: Blank Matrix Extract start->prep_b analyze Analyze Both Sets by LC-MS/MS prep_a->analyze spike_b Spike Blank Matrix Extract with Analyte (Post-Extraction) prep_b->spike_b spike_b->analyze calculate Calculate Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A) analyze->calculate interpret Interpret Results: MF < 1: Suppression MF > 1: Enhancement MF ≈ 1: No Effect calculate->interpret end End: Matrix Effect Quantified interpret->end

References

Reducing ion suppression for acylcarnitine analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for acylcarnitine analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a focus on mitigating ion suppression in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem in acylcarnitine analysis?

A1: Ion suppression is a matrix effect that occurs in liquid chromatography-mass spectrometry (LC-MS) when co-eluting compounds from the sample matrix interfere with the ionization of the target analytes, in this case, acylcarnitines.[1][2] This interference reduces the signal intensity of the analytes, which can lead to poor sensitivity, inaccurate quantification, and decreased reproducibility of results.[2][3] In acylcarnitine analysis, which often deals with complex biological matrices like plasma, urine, or tissue homogenates, endogenous substances such as salts, proteins, and phospholipids (B1166683) are common sources of ion suppression.[4]

Q2: I'm observing low signal intensity for my acylcarnitine analytes. What are the likely causes?

A2: Low signal intensity for acylcarnitines is a strong indicator of significant ion suppression.[3] The primary cause is the presence of interfering components from the biological sample that co-elute with your acylcarnitines and compete for ionization in the MS source.[1][5] Inadequate sample cleanup is a major contributor to this issue.[4] Other factors could include suboptimal chromatographic conditions, issues with the ionization source, or the inherent chemical properties of certain acylcarnitine species.

Q3: My quantitative results for acylcarnitines are inconsistent across replicates. What could be the issue?

A3: Inconsistent quantitative results, even when using an internal standard, suggest variable ion suppression across your samples.[3] While a stable isotope-labeled internal standard is designed to co-elute and experience similar matrix effects as the analyte, significant variations in the matrix composition between individual samples can lead to differential ion suppression.[3][6] This variability can arise from differences in the biological samples themselves or inconsistencies in the sample preparation procedure.[3]

Troubleshooting Guides

Issue 1: Poor Signal-to-Noise Ratio for Acylcarnitines

This guide provides a systematic approach to troubleshooting and improving the signal-to-noise ratio in your acylcarnitine analysis, primarily by addressing ion suppression.

G cluster_0 Troubleshooting Workflow: Poor Signal-to-Noise start Start: Low Signal-to-Noise for Acylcarnitines sample_prep Optimize Sample Preparation start->sample_prep Primary Approach chromatography Improve Chromatographic Separation sample_prep->chromatography If suppression persists end End: Improved Signal sample_prep->end If successful derivatization Consider Derivatization chromatography->derivatization For challenging matrices is_check Verify Internal Standard Performance chromatography->is_check Concurrent Check chromatography->end If successful derivatization->is_check derivatization->end If successful ms_source Check MS Source Parameters is_check->ms_source ms_source->end After Optimization

Caption: A flowchart for systematically troubleshooting low signal-to-noise in acylcarnitine analysis.

Step 1: Optimize Sample Preparation

Effective sample preparation is the most critical step in reducing matrix effects.[2][7] The goal is to remove interfering substances while efficiently recovering the acylcarnitines.

  • Protein Precipitation (PPT): This is a simple and common method, but it may not effectively remove all phospholipids and other small molecules that cause ion suppression.[5][8] Using acetonitrile (B52724) for precipitation is often better at reducing phospholipids compared to methanol.[8]

  • Liquid-Liquid Extraction (LLE): LLE can be more effective at removing salts and highly polar or non-polar interferences.[4][8] A double LLE, using a non-polar solvent followed by a more polar one, can further enhance cleanup.[8]

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering matrix components and can significantly reduce ion suppression.[4][7]

Sample Preparation Technique Pros Cons Typical Recovery
Protein Precipitation Simple, fast, low cost.May have incomplete removal of interferences, potential for analyte loss through co-precipitation.[5]84% to 112%[9]
Liquid-Liquid Extraction Good for removing salts and non-polar interferences.[4]Can be labor-intensive, may require solvent evaporation and reconstitution steps.Analyte dependent.
Solid-Phase Extraction Highly selective, excellent for removing a wide range of interferences.[4][7]Can be more time-consuming and costly, requires method development.>80%[3]

Step 2: Improve Chromatographic Separation

Optimizing your liquid chromatography method can separate your acylcarnitine analytes from co-eluting matrix components, thereby reducing ion suppression.[1][2]

  • Gradient Modification: Adjust the mobile phase gradient to increase the resolution between your analytes and interfering peaks.

  • Column Chemistry: Consider using a different column chemistry (e.g., C18, HILIC) that provides better retention and separation for acylcarnitines. A mixed-mode chromatography approach can also be effective.[10]

  • Flow Rate: Reducing the mobile phase flow rate can sometimes improve ionization efficiency and reduce matrix effects.[1]

Step 3: Consider Derivatization

Derivatization can improve the chromatographic behavior and ionization efficiency of acylcarnitines.

  • Butylation: Derivatizing acylcarnitines to their butyl esters is a common strategy that has been shown to increase ionization efficiency, particularly for dicarboxylic acylcarnitines.[11][12][13]

  • Other Derivatizing Agents: Reagents like 3-nitrophenylhydrazine (B1228671) have also been used to increase the signal intensity of acylcarnitines.[14]

Step 4: Verify Internal Standard Performance

The use of stable isotope-labeled internal standards (SIL-IS) is crucial for accurate quantification as they co-elute with the analyte and experience similar ion suppression.[7][15] Ensure that for each analyte, you have a corresponding SIL-IS, or one that has a very close retention time and similar chemical properties.[11]

Step 5: Check MS Source Parameters

While less common as the primary solution, optimizing the mass spectrometer's ion source settings can sometimes help mitigate ion suppression. Experiment with parameters such as spray voltage, gas flows, and source temperature.

Issue 2: Inconsistent Quantification and Poor Reproducibility

This guide focuses on strategies to improve the accuracy and precision of your acylcarnitine quantification.

G cluster_1 Improving Quantitative Reproducibility start Start: Inconsistent Quantitative Results is_strategy Implement Robust Internal Standard Strategy start->is_strategy sample_prep_consistency Ensure Sample Preparation Consistency is_strategy->sample_prep_consistency end End: Consistent and Accurate Quantification is_strategy->end If successful matrix_matched Use Matrix-Matched Calibrators sample_prep_consistency->matrix_matched sample_prep_consistency->end If successful calibration_curve Evaluate Calibration Curve matrix_matched->calibration_curve matrix_matched->end If successful calibration_curve->end

Caption: A logical workflow for addressing inconsistent quantification in acylcarnitine analysis.

Strategy 1: Implement a Robust Internal Standard Strategy

The cornerstone of accurate quantification in the presence of matrix effects is the correct use of internal standards.

  • Stable Isotope-Labeled Internal Standards (SIL-IS): These are the gold standard. Use a SIL-IS for every acylcarnitine you are quantifying.[6][15] Deuterium-labeled standards are commonly used.[6][15]

  • Co-elution: Verify that the SIL-IS co-elutes with the native analyte. This is essential for compensating for matrix effects.[11]

Strategy 2: Ensure Sample Preparation Consistency

Variability in your sample preparation process will lead to variable matrix effects and, consequently, inconsistent results.

  • Standardized Protocols: Follow a strict, standardized protocol for all samples and standards.

  • Automated Systems: If available, use automated liquid handlers to minimize human error and improve consistency.

Strategy 3: Use Matrix-Matched Calibrators

To account for matrix effects in your calibration curve, prepare your calibration standards in a matrix that is as similar as possible to your samples.[2][7]

  • Analyte-Free Matrix: If available, use an analyte-free version of your sample matrix (e.g., charcoal-stripped plasma).

  • Surrogate Matrix: If an analyte-free matrix is not available, a surrogate matrix with similar properties can be used.[6][15]

  • Standard Addition: For a smaller number of samples, the method of standard additions can be employed to correct for matrix effects in each individual sample.

Calibration Strategy Description When to Use
Solvent-Based Calibrators Standards are prepared in the mobile phase or a simple solvent.Not recommended for complex matrices due to uncompensated matrix effects.
Matrix-Matched Calibrators Standards are prepared in an analyte-free or surrogate biological matrix.[2][7]The preferred method for quantitative analysis in complex matrices.
Standard Addition Known amounts of the standard are added to aliquots of the actual sample.When an appropriate matrix-matched standard is unavailable or for highly variable samples.

Strategy 4: Evaluate the Calibration Curve

  • Linearity: Ensure your calibration curve is linear over the expected concentration range of your samples.

  • Quality Controls (QCs): Include low, medium, and high concentration QCs in your analytical run to verify the accuracy and precision of your method.[9]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a basic method for the extraction of acylcarnitines from plasma.

  • Sample Aliquoting: Aliquot 100 µL of plasma into a microcentrifuge tube.

  • Internal Standard Addition: Add an appropriate amount of the stable isotope-labeled internal standard mix to each sample.

  • Protein Precipitation: Add 400 µL of cold acetonitrile.

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Acylcarnitine Derivatization (Butylation)

This protocol describes the butylation of acylcarnitines to improve their ionization efficiency. This procedure is adapted from methods described for acylcarnitine analysis.[12][16]

  • Sample Preparation: Perform sample extraction as described in Protocol 1, up to the evaporation step.

  • Derivatization Reagent: Prepare a solution of 3N butanolic-HCl.

  • Derivatization Reaction: Add 100 µL of 3N butanolic-HCl to the dried sample extract.

  • Incubation: Seal the tubes and incubate at 65°C for 15 minutes.

  • Evaporation: Evaporate the butanolic-HCl to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried, derivatized extract in 100 µL of the initial mobile phase.

  • Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 3: Generic LC-MS/MS Parameters for Acylcarnitine Analysis

The following are example starting parameters for an LC-MS/MS method for underivatized acylcarnitines. Optimization will be required for your specific instrument and application.

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.[17]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from a low percentage of B to a high percentage of B over 10-15 minutes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Mode: Multiple Reaction Monitoring (MRM). The precursor ion is the [M+H]+ of the acylcarnitine, and a common product ion is m/z 85.[11]

References

Technical Support Center: Acylcarnitine Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing contamination issues during acylcarnitine sample preparation.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common contamination issues encountered during acylcarnitine analysis.

Issue 1: Unexpected Peaks or High Background in Mass Spectrometry Data

Possible Causes and Solutions:

Possible Cause Identification Solution
Plasticizer Contamination Broad, repeating peaks in the chromatogram, often corresponding to known plasticizers like phthalates (e.g., DEHP).- Use lab consumables made of polypropylene (B1209903) (PP) or glass. - Avoid polyvinyl chloride (PVC) and other soft plastics. - Pre-rinse all plasticware with a high-purity solvent (e.g., methanol (B129727) or acetonitrile) before use. - Include a "blank" sample (processed with all reagents and consumables but without the biological matrix) in each run to monitor for background contamination.
Solvent Contamination Ghost peaks or a consistently high baseline.- Use high-purity, LC-MS grade solvents. - Filter all solvents before use. - Prepare fresh mobile phases daily.
Cross-Contamination Carryover of high-concentration samples into subsequent runs.- Implement a rigorous wash cycle for the autosampler and injection port between samples. - Inject a blank solvent after a high-concentration sample to check for carryover. - Optimize the chromatographic gradient to ensure all analytes elute before the end of the run.
Contamination from Collection Materials Presence of compounds from collection tubes, anticoagulants, or topical creams.- Use appropriate collection tubes (e.g., heparinized plasma is often preferred).[1] - Be aware of potential contaminants like EMLA cream, which contains prilocaine (B1678100) and lidocaine (B1675312) that can interfere with internal standards.[2]

Troubleshooting Workflow for Unexpected Peaks:

G start Unexpected Peaks or High Background Detected check_blank Analyze Blank Sample start->check_blank contaminants_present Contaminants Present in Blank? check_blank->contaminants_present troubleshoot_consumables Troubleshoot Reagents & Consumables contaminants_present->troubleshoot_consumables Yes troubleshoot_instrument Troubleshoot Instrument Carryover contaminants_present->troubleshoot_instrument No identify_source Identify Source of Contamination troubleshoot_consumables->identify_source review_collection Review Sample Collection Protocol troubleshoot_instrument->review_collection review_collection->identify_source implement_corrective_action Implement Corrective Action identify_source->implement_corrective_action end Problem Resolved implement_corrective_action->end

Caption: Workflow for troubleshooting unexpected peaks.

Issue 2: Inaccurate Quantification and False Positives

Possible Causes and Solutions:

Possible Cause Identification Solution
Isobaric Interference Inability to distinguish between acylcarnitine isomers using tandem MS alone (e.g., isovalerylcarnitine (B1198194) vs. pivaloylcarnitine).[3][4]- Utilize a chromatographic separation step (LC-MS/MS) to resolve isomers.[5][6] - For newborn screening, consider a second-tier test with LC-MS/MS for any positive results from the initial flow-injection analysis.[7]
Matrix Effects Ion suppression or enhancement in the mass spectrometer due to co-eluting compounds from the biological matrix.- Incorporate stable isotope-labeled internal standards for each analyte to normalize for matrix effects. - Optimize the sample preparation procedure to remove interfering substances (e.g., protein precipitation, solid-phase extraction).[8] - Adjust the chromatographic method to separate analytes from the majority of matrix components.
Incomplete Derivatization Low signal intensity and poor reproducibility, particularly when using derivatization methods (e.g., butyl-esterification).- Ensure derivatization reagents are fresh and of high quality. - Optimize reaction time and temperature. - Be aware that derivatization can cause partial hydrolysis of some acylcarnitines, leading to inaccurate free carnitine values.[6]
Contamination from Medications/Topical Creams False positive results for specific acylcarnitines. For example, antibiotics containing pivalic acid can lead to elevated pivaloylcarnitine (B1222081), mimicking isovaleric acidemia.[3][4][9] Creams containing neopentanoate can also cause interference.[10]- Review the patient's medication and topical cream usage history. - Use a confirmatory test that can distinguish between the therapeutic compound and the endogenous acylcarnitine.[7]

Logical Flow for Investigating Inaccurate Quantification:

G start Inaccurate Quantification or False Positive Result check_isomers Potential Isobaric Interference? start->check_isomers use_lcms Implement LC-MS/MS for Isomer Separation check_isomers->use_lcms Yes review_matrix Review for Matrix Effects check_isomers->review_matrix No use_lcms->review_matrix optimize_prep Optimize Sample Preparation review_matrix->optimize_prep check_derivatization Using Derivatization? optimize_prep->check_derivatization validate_derivatization Validate Derivatization Protocol check_derivatization->validate_derivatization Yes review_patient_history Review Patient Medication History check_derivatization->review_patient_history No validate_derivatization->review_patient_history end Quantification Corrected review_patient_history->end

Caption: Decision tree for addressing quantification issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of plasticizer contamination in acylcarnitine analysis?

A1: The most common sources are laboratory consumables made from soft plastics like polyvinyl chloride (PVC). This includes items such as collection tubes, pipette tips, and solvent bottle caps. Phthalates, like di(2-ethylhexyl) phthalate (B1215562) (DEHP), are notorious for leaching from these materials and interfering with mass spectrometry analysis.[11][12] To mitigate this, it is highly recommended to use consumables made from polypropylene (PP) or glass and to pre-rinse all plasticware with a high-purity solvent.

Q2: How can I differentiate between isomeric acylcarnitines that have the same mass?

A2: Standard tandem mass spectrometry (MS/MS) with flow injection analysis cannot distinguish between isomers.[5][6] To resolve this, you must incorporate a chromatographic separation step before mass analysis. Liquid chromatography (LC), particularly methods like HILIC or reversed-phase, can separate isomers based on their different chemical properties, allowing for their individual detection and quantification by the mass spectrometer.[13]

Q3: My results show a false positive for isovaleric acidemia. What could be the cause?

A3: A common cause for false positives in isovaleric acidemia screening is the presence of pivaloylcarnitine, which is isobaric with the disease marker, isovalerylcarnitine.[3][4] Pivaloylcarnitine can be present in the samples of newborns whose mothers were treated with antibiotics containing pivalic acid.[3][9] Confirmation of a positive result should always involve a method that can distinguish between these two isomers, such as LC-MS/MS.[7]

Q4: Can topical creams used on a patient interfere with the analysis?

A4: Yes. For example, EMLA cream, a topical anesthetic, contains prilocaine and lidocaine. These compounds can produce signals in the mass spectrometer that overlap with the signals of isotopically labeled internal standards for short-chain acylcarnitines, leading to inaccurate quantification.[2] Similarly, moisturizing creams containing neopentanoate have been reported to cause false positives for isovaleric acidemia.[10] It is crucial to have a detailed patient history, including the use of any topical preparations.

Q5: What are the advantages of using dried blood spots (DBS) for acylcarnitine analysis?

A5: DBS samples offer several advantages, including minimally invasive collection, ease of transport and storage, and a reduced risk of certain types of contamination compared to liquid samples. The small sample volume required for DBS analysis is also a significant benefit, especially in neonatal screening.

Quantitative Data on Common Contaminants

This table summarizes quantitative information on common contaminants and their potential impact on acylcarnitine analysis.

Contaminant Source Typical Concentration/Leaching Levels Impact on Acylcarnitine Analysis
Di(2-ethylhexyl) phthalate (DEHP) PVC-containing medical devices and lab supplies.[11][12]Can leach in significant amounts, with up to 54,600 µg reported from a neonatal expiratory filter set.[11]Can interfere with the detection of endogenous lipids and cause ion suppression in the mass spectrometer.
Pivaloylcarnitine Antibiotics containing pivalic acid.[3][9]Can be present at concentrations high enough to cause a false positive result for isovaleric acidemia (median C5 carnitine of 2.9 µmol/L in false-positive cases).[14]Isobaric with isovalerylcarnitine, leading to false-positive diagnoses of isovaleric acidemia if not chromatographically separated.[3][4]
Prilocaine and Lidocaine EMLA topical anesthetic cream.[2]Can produce highly intense signals at m/z 221 and 235.[2]Interfere with the signals from isotopically labeled internal standards for propionylcarnitine (B99956) and butyrylcarnitine, preventing accurate quantification.[2]

Experimental Protocols

Protocol 1: Acylcarnitine Extraction from Dried Blood Spots (DBS)

This protocol is a general guideline and may require optimization for specific applications.

  • Punching: Using a clean, sharp puncher, obtain a 3.2 mm disk from the dried blood spot and place it into a well of a 96-well microplate.[15]

  • Extraction: Add 100 µL of methanol containing the appropriate isotopic internal standards to each well.[15]

  • Incubation: Incubate the plate at 30°C for 30 minutes with gentle shaking.[15]

  • Filtration and Drying: Filter the extracted sample to remove the paper disk and collect the supernatant. Dry the supernatant under a stream of nitrogen at approximately 40-60°C.[15]

  • Derivatization (Optional but common for tandem MS):

    • Add 100 µL of 3N butanolic-HCl to each dried sample.[15]

    • Incubate at 60°C for 30 minutes.[15]

    • Dry the sample again under nitrogen.[15]

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 methanol:water) for injection into the LC-MS/MS system.[15]

Workflow for DBS Sample Preparation:

G start Start: Dried Blood Spot Sample punch Punch 3.2 mm Disk start->punch extract Extract with Methanol + Internal Standards punch->extract incubate Incubate at 30°C for 30 min extract->incubate dry1 Filter and Dry Under Nitrogen incubate->dry1 derivatize Derivatize with Butanolic-HCl (Optional) dry1->derivatize dry2 Dry Under Nitrogen derivatize->dry2 reconstitute Reconstitute in Mobile Phase dry2->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: A typical workflow for preparing acylcarnitine samples from DBS.

Protocol 2: LC-MS/MS for Isomeric Separation of Acylcarnitines

This is an example protocol and should be adapted and validated for the specific instrument and application.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 150 mm length, 3.0 mm internal diameter, 3.5 µm particle size) is often suitable.[13]

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient might start at a low percentage of Mobile Phase B, gradually increasing to a high percentage to elute the more hydrophobic long-chain acylcarnitines. A re-equilibration step at the initial conditions is necessary between injections.

    • Example: Start at 10% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to 10% B and re-equilibrate for 4 minutes. The total run time would be around 22 minutes.[5]

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM) is typically used for quantification. A precursor ion scan for m/z 85 is often used for initial identification of acylcarnitines.[5]

    • MRM Transitions: For each acylcarnitine and its internal standard, a specific precursor ion to product ion transition is monitored. The product ion at m/z 85 is a characteristic fragment for many acylcarnitines.[5]

References

Stability of Oleoylcarnitine-d9 in different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Oleoylcarnitine-d9. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this compound under various storage conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the integrity of your experiments.

Troubleshooting and FAQs

This section addresses common issues and questions regarding the storage and handling of this compound.

Question 1: My this compound concentration seems to have decreased over time. What could be the cause?

Answer: A decrease in this compound concentration is likely due to degradation, primarily through hydrolysis of the ester bond, yielding oleic acid and carnitine-d9. Several factors can accelerate this process:

  • Improper Storage Temperature: Long-term storage at room temperature or even refrigeration (2-8°C) is not recommended. For optimal stability, this compound solutions should be stored at -20°C or lower.[1][2][3]

  • Incorrect Solvent pH: Acylcarnitines are susceptible to hydrolysis in neutral to basic aqueous solutions.[4] If your solvent is aqueous, ensure it is acidic (pH < 7).

  • Solvent Composition: Storing this compound in a purely aqueous solution, even if frozen, may not be ideal. Organic solvents or aqueous-organic mixtures with an acidic modifier are preferable.[5]

  • Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can introduce variability and potentially accelerate degradation. It is advisable to aliquot stock solutions into single-use vials to minimize this effect.

Question 2: What is the recommended solvent for storing this compound?

Answer: For long-term storage, it is highly recommended to dissolve this compound in an organic solvent. Methanol (B129727) is a common and effective choice. The stability of acylcarnitines in organic solvents is significantly improved by the addition of a small amount of an organic acid, such as formic acid (e.g., 0.1%).[5] For working solutions that require an aqueous component, use a high proportion of organic solvent (e.g., 80% methanol in water) and ensure the solution is acidic.

Question 3: How long can I expect my this compound solution to be stable?

Answer: The stability of your solution is highly dependent on the storage conditions. Based on data for similar long-chain acylcarnitines, the following are general guidelines:

  • -20°C or below in an appropriate organic solvent (e.g., acidified methanol): Stable for at least several months to a year. One study on various acylcarnitines in whole blood showed stability for at least 330 days at -18°C.[1][6]

  • Refrigerated (2-8°C) in aqueous solution: Stability is significantly reduced and not recommended for long-term storage.

  • Room Temperature: Prone to rapid degradation, especially in aqueous or neutral pH solutions.[1][6]

For critical applications, it is recommended to perform your own stability assessment, a protocol for which is provided below.

Question 4: I need to prepare a working solution in a buffer for my assay. What precautions should I take?

Answer: When preparing a working solution in a buffer, consider the following:

  • pH: Use a buffer with an acidic pH (ideally pH 5-6) to minimize hydrolysis.[4]

  • Preparation Time: Prepare the working solution fresh on the day of the experiment. Avoid storing this compound in aqueous buffers for extended periods.

  • Temperature: Keep the working solution on ice or at refrigerated temperatures during the experiment to the extent possible.

Question 5: Does the deuteration (d9) affect the stability of this compound compared to the non-labeled compound?

Answer: The stability of stable-isotope labeled internal standards is generally very similar to their non-labeled counterparts.[7] Therefore, the stability recommendations for Oleoylcarnitine can be applied to this compound. The primary degradation pathway, hydrolysis of the ester bond, is not significantly affected by the deuteration on the trimethylammonium group.

Summary of Stability Data

The following tables summarize the stability of long-chain acylcarnitines under different conditions, which can be used as a proxy for this compound.

Table 1: Stability of Long-Chain Acylcarnitines in Dried Blood Spots (DBS)

Storage TemperatureDurationObservationReference
-18°CAt least 330 daysStable[1][6]
5°C2 yearsGradual decay, but maintained a linear correlation[8]
Room Temperature (>14 days)VariableHydrolysis to free carnitine and fatty acids[1][6]

Table 2: General Recommendations for this compound Solution Stability

Storage ConditionRecommended SolventExpected StabilityKey Considerations
Long-Term Methanol or Acetonitrile with 0.1% Formic Acid≥ 1 yearStore at ≤ -20°C in tightly sealed glass vials. Aliquot to avoid freeze-thaw cycles.
Short-Term (Working Solution) Acetonitrile/Water or Methanol/Water (acidified)< 24 hoursPrepare fresh daily. Keep on ice or at 2-8°C during use.
Aqueous Buffers Acidic pH (e.g., pH 5-6)Very short-term (hours)Not recommended for storage. Prepare immediately before use.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Solution

This protocol outlines a procedure to determine the stability of this compound in a specific solvent and storage condition.

1. Materials:

  • This compound
  • High-purity solvent of interest (e.g., methanol, acetonitrile, water)
  • Calibrated analytical balance
  • Volumetric flasks and pipettes
  • Autosampler vials
  • LC-MS/MS system

2. Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
  • Preparation of Stability Samples: Aliquot the stock solution into multiple autosampler vials.
  • Time Zero (T0) Analysis: Immediately analyze one of the freshly prepared aliquots in triplicate using a validated LC-MS/MS method. This will serve as the baseline.
  • Storage: Store the remaining aliquots under the desired storage conditions (e.g., -20°C, 4°C, room temperature).
  • Time Point Analysis: At predetermined time intervals (e.g., 24 hours, 7 days, 1 month, 3 months), retrieve an aliquot from storage. Allow it to equilibrate to room temperature.
  • Analysis of Stored Sample: Analyze the stored sample in triplicate using the same LC-MS/MS method. To ensure accuracy, a freshly prepared standard solution should also be analyzed at each time point for comparison.[9]
  • Data Analysis: Calculate the percentage of the initial concentration remaining at each time point. The stability is often defined as the time at which the concentration falls below a certain threshold (e.g., 90% of the initial concentration).

Visualizations

Experimental_Workflow_for_Stability_Assessment Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 1 mg/mL) aliquot Aliquot into Vials prep_stock->aliquot t0_analysis T0 Analysis (Fresh Sample) aliquot->t0_analysis storage Store Samples (Test Conditions) aliquot->storage data_analysis Data Analysis (% Recovery) t0_analysis->data_analysis tp_analysis Time Point Analysis (Stored vs. Fresh Standard) storage->tp_analysis tp_analysis->data_analysis

Caption: Workflow for assessing the stability of this compound solutions.

Degradation_Pathway Primary Degradation Pathway of Oleoylcarnitine cluster_products Degradation Products oleoylcarnitine This compound hydrolysis Hydrolysis oleoylcarnitine->hydrolysis products Products hydrolysis->products oleic_acid Oleic Acid products->oleic_acid carnitine_d9 Carnitine-d9 products->carnitine_d9

Caption: Hydrolysis is the main degradation route for this compound.

References

Validation & Comparative

A Comparative Guide to Oleoylcarnitine-d9 and Other Internal Standards for Mass Spectrometry-Based Acylcarnitine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise field of quantitative mass spectrometry, particularly within metabolomics and drug development, the selection of an appropriate internal standard is paramount for achieving accurate and reproducible results. An ideal internal standard should mimic the analyte of interest throughout sample preparation and analysis, correcting for variations in extraction efficiency, matrix effects, and instrument response. This guide provides an objective comparison of Oleoylcarnitine-d9 with other commonly used internal standards for the quantification of acylcarnitines, supported by published experimental data and detailed methodologies.

Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry.[1] By incorporating heavy isotopes like deuterium (B1214612) (²H or D), these standards are chemically identical to the analyte but possess a different mass. This mass difference allows for their distinction by the mass spectrometer while ensuring they exhibit similar behavior to the endogenous analyte during sample processing and analysis. This co-elution and analogous ionization behavior are critical for effectively compensating for analytical variability.[1]

Data Presentation: Performance Comparison of Internal Standards

The selection of an internal standard is a critical step in analytical method development. Below is a summary of performance characteristics for various deuterated acylcarnitine internal standards, including this compound, as reported in scientific literature. It is important to note that these values are from different studies and direct head-to-head comparisons under identical experimental conditions are limited.

Internal StandardAnalyte(s)MatrixLinearity (Correlation Coefficient, r²)Recovery (%)Precision (CV%)Citation
This compound Oleoylcarnitine and other long-chain acylcarnitinesNot specifiedNot explicitly stated, but used in methods with high linearityNot explicitly statedNot explicitly statedAssumed based on common use
Octanoylcarnitine-d3Acetylcarnitine, PalmitoylcarnitineMouse Plasma>0.99 (for analytes)88.7Inter-day: 6.6 - 8.8 (for analytes)[2]
Palmitoylcarnitine-d3PalmitoylcarnitineDried Blood SpotsNot explicitly statedNot explicitly statedNot explicitly stated[3]
Isovalerylcarnitine-d9Isovalerylcarnitine and other short-chain acylcarnitinesNot specifiedNot explicitly statedNot explicitly statedNot explicitly stated[4]
Acetylcarnitine-d3AcetylcarnitineHuman Serum>0.994>88<15[5]
Propionylcarnitine-d3PropionylcarnitineHuman Plasma & TissuesNot explicitly statedNot explicitly stated<15 (within- and between-run)[6]
Butyrylcarnitine-d3ButyrylcarnitineHuman Plasma & TissuesNot explicitly statedNot explicitly stated<15 (within- and between-run)[6]
Hexanoylcarnitine-d3HexanoylcarnitineHuman Plasma & TissuesNot explicitly statedNot explicitly stated<15 (within- and between-run)[6]
Decanoylcarnitine-d3DecanoylcarnitineHuman Plasma & TissuesNot explicitly statedNot explicitly stated<15 (within- and between-run)[6]
Dodecanoylcarnitine-d3DodecanoylcarnitineHuman Plasma & TissuesNot explicitly statedNot explicitly stated<15 (within- and between-run)[6]
Tetradecanoylcarnitine-d3TetradecanoylcarnitineHuman Plasma & TissuesNot explicitly statedNot explicitly stated<15 (within- and between-run)[6]
Octadecanoylcarnitine-d3OctadecanoylcarnitineHuman Plasma & TissuesNot explicitly statedNot explicitly stated<15 (within- and between-run)[6]

Note: The performance of an internal standard is intrinsically linked to the specific analytical method and matrix being used. The data presented should be considered as a general guide.

Experimental Protocols

A typical workflow for the quantification of acylcarnitines using a deuterated internal standard like this compound involves sample preparation, LC-MS/MS analysis, and data processing.

Sample Preparation: Protein Precipitation

This is a common method for extracting acylcarnitines from biological matrices such as plasma or serum.

  • Objective: To remove proteins that can interfere with the analysis and to extract the analytes of interest.

  • Procedure:

    • To a 100 µL aliquot of the biological sample (e.g., plasma), add a known concentration of the internal standard mixture (including this compound and other relevant deuterated acylcarnitines).

    • Add 400 µL of a cold organic solvent, such as acetonitrile (B52724) or methanol, to precipitate the proteins.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of the initial mobile phase) for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Objective: To separate the acylcarnitines chromatographically and detect them with high sensitivity and specificity using tandem mass spectrometry.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).

  • Chromatographic Conditions (Example for C18 reverse-phase):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the more hydrophobic long-chain acylcarnitines.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40-50°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for each analyte and internal standard are monitored. For acylcarnitines, a common product ion is m/z 85.0284.[7]

    • Example MRM Transitions:

      • Oleoylcarnitine: m/z transition to be determined based on the specific instrument.

      • This compound: The precursor ion will be shifted by +9 Da compared to the unlabeled analyte. The product ion may or may not be shifted depending on the location of the deuterium labels.

Mandatory Visualization

Below are diagrams illustrating key aspects of the analytical workflow and the principles of using internal standards.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Biological Sample Biological Sample Add Internal Standard (this compound) Add Internal Standard (this compound) Biological Sample->Add Internal Standard (this compound) Protein Precipitation Protein Precipitation Add Internal Standard (this compound)->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Separation LC Separation Reconstitution->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Quantification Quantification MS/MS Detection->Quantification

Caption: Experimental workflow for acylcarnitine quantification using an internal standard.

G Analyte (e.g., Oleoylcarnitine) Analyte (e.g., Oleoylcarnitine) Sample Preparation Variability Sample Preparation Variability Analyte (e.g., Oleoylcarnitine)->Sample Preparation Variability Internal Standard (this compound) Internal Standard (this compound) Internal Standard (this compound)->Sample Preparation Variability Instrument Variability Instrument Variability Sample Preparation Variability->Instrument Variability Accurate Quantification Accurate Quantification Instrument Variability->Accurate Quantification Ratio of Analyte/IS

Caption: Logical relationship of an internal standard compensating for analytical variability.

References

A Guide to Inter-Laboratory Comparison of Acylcarnitine Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of acylcarnitines is paramount in the diagnosis and monitoring of inherited metabolic disorders, as well as in various research and drug development applications. Ensuring the reliability and comparability of these measurements across different laboratories is a significant challenge. This guide provides an objective comparison of methodologies for acylcarnitine analysis, supported by data from external quality assurance (EQA) programs and published literature.

Data Presentation: Performance in Inter-Laboratory Comparisons

The following tables summarize quantitative data from major EQA providers, the European Research Network for evaluation and improvement of screening, diagnosis and treatment of Inherited disorders of Metabolism (ERNDIM) and the Centers for Disease Control and Prevention (CDC) Newborn Screening Quality Assurance Program (NSQAP). These programs are crucial for assessing the performance of laboratories and, by extension, the analytical methods they employ.

Table 1: Summary of Performance from the ERNDIM "Acylcarnitines in Serum" EQA Scheme (2022) [1]

AnalyteMean Recovery (%)Overall Precision (Inter-laboratory CV, %)
Free Carnitine (C0)10014.2
Acetylcarnitine (C2)9813.0
Propionylcarnitine (C3)9412.3
Butyrylcarnitine (C4)9511.5
3-OH-Butyrylcarnitine (C4-OH)5612.9
Methylmalonylcarnitine (C4-DC)10019.0
Isovalerylcarnitine (C5)9611.0
Tiglylcarnitine (C5:1)9311.4
Glutarylcarnitine (C5-DC)9712.0
Hexanoylcarnitine (C6)9710.3
Octanoylcarnitine (C8)9810.2
Decanoylcarnitine (C10)1019.8
Dodecanoylcarnitine (C12)13210.1
Myristoylcarnitine (C14)10210.1
Palmitoylcarnitine (C16)10110.7
Stearoylcarnitine (C18)10211.4
Oleoylcarnitine (C18:1)10111.3

This table presents a selection of analytes from the 2022 ERNDIM report. The scheme consisted of 8 lyophilized serum samples with various amounts of added analytes.[1]

Table 2: Harmonized Proficiency Testing Results from CDC NSQAP (2019) [2]

MetaboliteExpected Value (µM)Raw PT Mean (µM) [Min-Max]Harmonized PT Mean (µM) [Min-Max]
Acetylcarnitine (C2)17.1515.42 [11.1–19.58]16.51 [14.3–17.91]
Butyrylcarnitine (C4)3.042.56 [2.21–4.09]2.91 [2.21–3.37]
Tiglylcarnitine (C5:1)0.760.48 [0.34–0.8]0.68 [0.52–1]
Hexanoylcarnitine (C6)2.712.35 [1.99–2.73]2.62 [2.09–4.37]
Myristoylcarnitine (C14)1.591.55 [1.17–2.08]1.65 [1.42–1.96]

This table showcases a subset of data from a study harmonizing proficiency testing results from U.S. public health newborn screening laboratories. Harmonization tended to reduce the overall variation in proficiency testing data across laboratories.[2]

Table 3: Summary of Unacceptable Assessments in CDC NSQAP Proficiency Testing (2021 & 2022) [3][4]

Analyte ScreenUnacceptable Assessments (%) 2021Unacceptable Assessments (%) 2022
Arginine0.61.5
Citrulline0.61.1
Leucine0.90.5
Methionine0.00.2
Phenylalanine0.00.0
Succinylacetone0.00.2
Tyrosine0.20.2

This table provides the percentage of unacceptable assessments for selected analytes in the CDC's proficiency testing program for domestic laboratories, highlighting a high level of overall performance.[3][4]

Experimental Protocols

The majority of laboratories performing acylcarnitine analysis utilize tandem mass spectrometry (MS/MS).[5] Methodological variations, however, exist in sample preparation and the use of liquid chromatography.

Method 1: Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS) with Butyl-Ester Derivatization

This is a widely used high-throughput method, particularly in newborn screening.

  • Sample Preparation:

    • A small volume of plasma or a dried blood spot punch is extracted with a solvent (typically methanol (B129727) or acetonitrile) containing a mixture of stable isotope-labeled internal standards.[6]

    • The extract is then subjected to derivatization to form butyl esters of the acylcarnitines.[5] This is achieved by heating the sample with butanolic-HCl.

    • The derivatized sample is evaporated to dryness and reconstituted in a solvent suitable for injection into the mass spectrometer.

  • Mass Spectrometry:

    • The analysis is performed using a tandem mass spectrometer, often with a flow injection analysis front-end, which does not involve chromatographic separation.[6]

    • Acylcarnitines are detected using a precursor ion scan of m/z 85, which is a characteristic fragment ion of butylated acylcarnitines.[5]

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides greater specificity by separating isomeric and isobaric acylcarnitines that cannot be distinguished by FIA-MS/MS.

  • Sample Preparation:

    • Similar to the FIA-MS/MS method, plasma or dried blood spots are extracted with an organic solvent containing internal standards.

    • Derivatization may or may not be performed. Some methods analyze the underivatized acylcarnitines.[7]

  • Liquid Chromatography:

    • The sample extract is injected into a liquid chromatography system.

    • Various column chemistries can be used, including reversed-phase (e.g., C18) or hydrophilic interaction liquid chromatography (HILIC), to separate the different acylcarnitine species based on their physicochemical properties.[8]

    • A gradient elution with a mobile phase typically consisting of acetonitrile (B52724) and water with additives like formic acid or ammonium (B1175870) formate (B1220265) is used.

  • Mass Spectrometry:

    • The eluent from the LC system is introduced into the tandem mass spectrometer.

    • Detection is typically performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each acylcarnitine and its corresponding internal standard.[9]

Mandatory Visualization

experimental_workflow Experimental Workflow for Inter-Laboratory Acylcarnitine Comparison cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-Analytical Phase SampleCollection Sample Collection (Plasma, Dried Blood Spots) SampleHandling Sample Handling & Storage (Freezing) SampleCollection->SampleHandling SampleDistribution Sample Distribution to Labs SampleHandling->SampleDistribution SamplePrep Sample Preparation (Extraction, Derivatization) SampleDistribution->SamplePrep Analysis Instrumental Analysis (LC-MS/MS or FIA-MS/MS) SamplePrep->Analysis DataAcquisition Data Acquisition Analysis->DataAcquisition DataProcessing Data Processing & Quantification DataAcquisition->DataProcessing ResultReporting Result Reporting to EQA Provider DataProcessing->ResultReporting PerformanceEval Performance Evaluation (Accuracy, Precision) ResultReporting->PerformanceEval

Caption: A flowchart of a typical inter-laboratory comparison for acylcarnitine measurements.

logical_relationship Factors Affecting Inter-Laboratory Variability in Acylcarnitine Measurements cluster_pre Pre-analytical cluster_analytical_method Analytical Method cluster_data Data Analysis Variability Inter-Laboratory Variability SampleMatrix Sample Matrix (Plasma vs. DBS) SampleMatrix->Variability SampleCollectionHandling Collection & Handling SampleCollectionHandling->Variability Derivatization Derivatization (Butyl vs. Underivatized) Derivatization->Variability Separation Chromatographic Separation (LC vs. FIA) Separation->Variability Instrumentation Mass Spectrometer (Type, Calibration) Instrumentation->Variability InternalStandards Internal Standards (Selection, Purity) InternalStandards->Variability Calibration Calibration Method Calibration->Variability Software Quantification Software Software->Variability

Caption: Key factors contributing to variability in inter-laboratory acylcarnitine measurements.

References

The Crucial Role of Internal Standards in the Accurate Quantification of Oleoylcarnitine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparison Guide for Researchers in Drug Development and Metabolic Studies

In the precise world of biomedical research and drug development, the accurate quantification of endogenous molecules is paramount. Oleoylcarnitine (B228390), a long-chain acylcarnitine, is a key biomarker in studies of fatty acid metabolism and its associated disorders. Its reliable measurement is critical for understanding disease mechanisms and evaluating the efficacy of therapeutic interventions. The gold standard for such quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique heavily reliant on the use of appropriate internal standards for accuracy and precision. This guide provides a comparative overview of the use of Oleoylcarnitine-d9 as an internal standard and discusses alternative approaches, supported by experimental data and detailed protocols.

The Principle of Stable Isotope Dilution and its Impact on Accuracy

The most robust method for correcting analytical variability in LC-MS/MS is the use of a stable isotope-labeled internal standard (SIL-IS). An ideal SIL-IS is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium (B1214612), ¹³C, ¹⁵N). This allows it to be distinguished by the mass spectrometer. The SIL-IS is added to the sample at a known concentration at the beginning of the sample preparation process. By tracking the ratio of the analyte to the SIL-IS, any loss of analyte during extraction, derivatization, or ionization can be effectively corrected, leading to highly accurate and precise quantification.

The choice of the SIL-IS is critical. Ideally, the internal standard should co-elute with the analyte and exhibit the same ionization efficiency and fragmentation pattern. For oleoylcarnitine, a common choice is a deuterated form, such as this compound. The "-d9" signifies the presence of nine deuterium atoms, which provides a significant mass shift from the endogenous molecule, preventing isotopic interference.

Performance Comparison: this compound and Alternatives

While direct head-to-head comparative studies for various deuterated forms of oleoylcarnitine are scarce in publicly available literature, the principles of stable isotope dilution and findings from broader studies on acylcarnitines and long-chain fatty acids allow for an informed comparison. The primary alternatives to this compound would be other deuterated versions (e.g., Oleoylcarnitine-d3) or a structurally similar acylcarnitine with a different chain length.

Key Considerations for Internal Standard Selection:

  • Degree of Deuteration: A higher degree of deuteration (like -d9) is generally preferred as it minimizes the risk of isotopic overlap with the analyte's natural isotopic distribution.

  • Structural Similarity: The internal standard should be as structurally identical to the analyte as possible to ensure similar behavior during sample preparation and analysis. The use of a different acylcarnitine as an internal standard can lead to differences in extraction recovery and ionization efficiency, potentially introducing bias and increasing measurement variability.[1]

  • Isotopic Stability: The deuterium labels should be in positions that are not susceptible to exchange during sample processing.

  • Correction for Matrix Effects: Deuterium-labeled internal standards are effective in correcting for matrix effects, which are a common source of inaccuracy in bioanalytical methods.[2][3] Some studies suggest that ¹³C and ¹⁵N-labeled standards may offer even better correction than deuterated analogs.[2]

The following table summarizes typical performance data for the quantification of long-chain acylcarnitines using various stable isotope-labeled internal standards, extracted from published literature. This data provides an indication of the accuracy and precision that can be achieved with these methods.

AnalyteInternal StandardMatrixAccuracy (%)Precision (%RSD)LOQCitation
Palmitoylcarnitined3-PalmitoylcarnitineMouse Plasma89.2 - 102.52.5 - 11.21 ng/mL[4]
Various Acylcarnitinesd3-Hexanoylcarnitine, d3-StearoylcarnitineHuman Urine87.8 - 103 (Matrix Effect Correction)< 14.80.1 µmol/L[3]
Various Acylcarnitinesd3 and d9 labeled standardsUrineN/AN/A1.5 - 7.5 ng/mL (on-column)[5]
Long-chain fatty acidsVarious deuterated standardsHuman PlasmaMedian Bias: 1.76%Median Increase in Variance: 141% (when using alternative IS)N/A[1]

This table presents a summary of performance data from different studies and is intended for comparative purposes. Direct comparison between studies should be made with caution due to variations in methodology and instrumentation.

Experimental Protocols

A validated and robust experimental protocol is fundamental for achieving high-quality quantitative data. Below is a typical workflow and detailed methodology for the quantification of oleoylcarnitine in a biological matrix using LC-MS/MS with a deuterated internal standard.

Experimental Workflow for Oleoylcarnitine Quantification

experimental_workflow sample Biological Sample (e.g., Plasma, Tissue Homogenate) is_spike Spike with This compound Internal Standard sample->is_spike extraction Protein Precipitation & Analyte Extraction (e.g., with Methanol) is_spike->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation Evaporation to Dryness supernatant->evaporation reconstitution Reconstitution in LC Mobile Phase evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Processing & Quantification lcms->data

Caption: A typical experimental workflow for the quantification of Oleoylcarnitine.

Detailed Methodology

1. Sample Preparation

  • Materials: Biological sample (e.g., 50 µL plasma), this compound internal standard solution (in methanol), ice-cold methanol (B129727).

  • Procedure:

    • To a 1.5 mL microcentrifuge tube, add the biological sample.

    • Add a precise volume of the this compound internal standard solution to achieve a final concentration appropriate for the expected analyte levels.

    • Add ice-cold methanol (typically 4 volumes of the sample volume) to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Incubate on ice for 20 minutes to ensure complete protein precipitation.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a specific volume of the initial LC mobile phase (e.g., 100 µL).

    • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Liquid Chromatography (LC) Conditions (Example):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over several minutes to elute oleoylcarnitine.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Oleoylcarnitine: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific masses to be optimized based on the instrument).

      • This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific masses to be optimized).

    • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.

3. Data Analysis and Quantification

  • Integrate the peak areas for both the endogenous oleoylcarnitine and the this compound internal standard.

  • Calculate the peak area ratio (analyte/internal standard).

  • Generate a calibration curve using standards of known oleoylcarnitine concentrations prepared with the same fixed concentration of the internal standard.

  • Determine the concentration of oleoylcarnitine in the unknown samples by interpolating their peak area ratios against the calibration curve.

Decision-Making for Internal Standard Selection

The selection of an appropriate internal standard is a critical step in method development. The following decision tree provides a logical framework for this process.

Caption: Decision tree for selecting an internal standard for Oleoylcarnitine quantification.

Conclusion

The accurate and precise quantification of Oleoylcarnitine is essential for advancing our understanding of metabolic diseases and for the development of new therapeutics. The use of a stable isotope-labeled internal standard, such as this compound, within a well-validated LC-MS/MS method is the most reliable approach to achieve high-quality data. While direct comparative data for different deuterated oleoylcarnitine standards is limited, the principles of isotope dilution mass spectrometry strongly favor the use of a highly deuterated, structurally identical internal standard. Researchers should carefully consider the available options and thoroughly validate their chosen method to ensure the integrity and reproducibility of their findings. By following the detailed protocols and decision-making frameworks provided in this guide, researchers can be more confident in the accuracy of their oleoylcarnitine quantification.

References

A Head-to-Head Battle for Oleoylcarnitine Analysis: Tandem vs. High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of lipid metabolism, the accurate quantification of oleoylcarnitine (B228390) (C18:1), a key long-chain acylcarnitine, is paramount. This guide provides an objective comparison of two powerful analytical techniques—tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS)—for oleoylcarnitine analysis, supported by experimental data and detailed protocols.

The choice between tandem MS and high-resolution MS for oleoylcarnitine analysis hinges on the specific requirements of the study. Tandem MS, particularly when coupled with liquid chromatography (LC-MS/MS), has long been the gold standard for targeted quantification due to its exceptional sensitivity and specificity. Conversely, high-resolution MS has emerged as a powerful tool for both targeted and untargeted analysis, offering the advantage of high mass accuracy and the ability to retrospectively analyze data for other compounds of interest.

Quantitative Performance: A Comparative Overview

The following table summarizes the key quantitative performance parameters for the analysis of oleoylcarnitine using tandem MS and high-resolution MS, based on published literature.

ParameterTandem Mass Spectrometry (LC-MS/MS)High-Resolution Mass Spectrometry (LC-HRMS)
Limit of Detection (LOD) < 0.7 fmol to ~0.5 ng/mL[1]Data not consistently reported for oleoylcarnitine, but generally in the low ng/mL to high pg/mL range.
Limit of Quantification (LOQ) 2.4 ng/mL[2]Specific LOQ for oleoylcarnitine not readily available in comparative studies.
**Linearity (R²) **> 0.99[1]Typically > 0.99
Precision (%CV) < 15%[1]Generally < 15-20%
Accuracy (%RE) < 20%[1]Generally within ±15-20%

It is important to note that direct head-to-head comparisons of the quantitative performance of tandem MS and HRMS for oleoylcarnitine are limited in the literature. The data presented for tandem MS is well-established and consistently reported across various studies. While HRMS is capable of sensitive quantification, specific and validated LOD/LOQ values for oleoylcarnitine are not as frequently published in a comparative context.

Experimental Protocols

Tandem Mass Spectrometry (LC-MS/MS) Method

This protocol is a representative example for the targeted quantification of oleoylcarnitine using a triple quadrupole mass spectrometer.

1. Sample Preparation:

  • Protein Precipitation: To 50 µL of plasma or serum, add 200 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., d3-oleoylcarnitine).

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 50 µL of the initial mobile phase.

2. Liquid Chromatography:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% mobile phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (Triple Quadrupole):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transition for Oleoylcarnitine: Precursor ion (m/z) 426.4 → Product ion (m/z) 85.1.

  • Collision Energy: Optimized for the specific instrument, typically in the range of 20-30 eV.

High-Resolution Mass Spectrometry (LC-HRMS) Method

This protocol provides a general framework for the analysis of oleoylcarnitine using an Orbitrap or Q-TOF mass spectrometer.

1. Sample Preparation:

  • The sample preparation procedure is identical to the one described for the tandem MS method.

2. Liquid Chromatography:

  • The LC conditions are generally the same as for the tandem MS method to ensure good chromatographic separation.

3. Mass Spectrometry (Orbitrap or Q-TOF):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Full scan with a resolving power of ≥ 70,000 (for Orbitrap) or ≥ 40,000 (for Q-TOF).

  • Mass Range: m/z 100-1000.

  • Data Acquisition: Data can be acquired in either targeted (e.g., Parallel Reaction Monitoring - PRM) or untargeted mode. For quantification, a narrow mass window (e.g., ±5 ppm) is extracted for the accurate mass of oleoylcarnitine.

Visualizing the Methodologies

To better understand the analytical workflows, the following diagrams illustrate the key steps in each process.

Analytical_Workflow cluster_TandemMS Tandem MS Workflow cluster_HRMS High-Resolution MS Workflow Sample_T Sample Preparation LC_T LC Separation Sample_T->LC_T MS1_T Q1: Precursor Ion Selection (m/z 426.4) LC_T->MS1_T CID_T q2: Collision-Induced Dissociation MS1_T->CID_T MS2_T Q3: Product Ion Detection (m/z 85.1) CID_T->MS2_T Data_T Quantitative Data MS2_T->Data_T Sample_H Sample Preparation LC_H LC Separation Sample_H->LC_H MS_H Full Scan High-Resolution MS (e.g., Orbitrap, Q-TOF) LC_H->MS_H Data_H Accurate Mass Data MS_H->Data_H XIC_H Extracted Ion Chromatogram (m/z 426.3683 ± 5 ppm) Data_H->XIC_H Quant_H Quantitative Data XIC_H->Quant_H Metabolic_Pathway cluster_cytosol cluster_mitochondria Oleic_Acid Oleic Acid (C18:1) Oleoyl_CoA Oleoyl-CoA Oleic_Acid->Oleoyl_CoA CPT1 CPT1 Oleoyl_CoA->CPT1 + Carnitine Beta_Oxidation β-Oxidation Spiral Oleoyl_CoA->Beta_Oxidation Cytosol Cytosol Mitochondria Mitochondrial Matrix Oleoylcarnitine Oleoylcarnitine CPT1->Oleoylcarnitine CACT CACT Oleoylcarnitine->CACT CPT2 CPT2 Oleoylcarnitine->CPT2 - Carnitine CACT->Oleoylcarnitine CPT2->Oleoyl_CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

References

A Researcher's Guide to Acylcarnitine Extraction: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of acylcarnitines is crucial for understanding metabolic pathways and identifying potential biomarkers for various diseases. The choice of extraction method significantly impacts the recovery, reproducibility, and overall quality of the analytical results. This guide provides an objective comparison of the most common extraction methods for acylcarnitines—Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT)—supported by experimental data and detailed protocols.

At a Glance: Performance Comparison of Acylcarnitine Extraction Methods

The selection of an appropriate extraction method depends on the specific acylcarnitine species of interest, the biological matrix, and the desired analytical performance. The following table summarizes the key performance metrics for each method.

FeatureSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Protein Precipitation (PPT)
Principle Differential partitioning of analytes between a solid and a liquid phase.Separation based on the differential solubility of analytes in two immiscible liquid phases.Removal of proteins by inducing their precipitation with a solvent or acid.
Selectivity HighModerate to HighLow
Recovery Generally high (80-105%)[1][2]Dependent on solvent and acylcarnitine chain length (>80% for C8-C18)[2]Good for a broad range of analytes, but can be affected by co-precipitation.
Reproducibility (CV%) Excellent (<15%)[1]GoodGood (<15%)[3]
Sample Throughput Moderate (can be automated)Low to ModerateHigh
Cost Moderate to HighLowLow
Best Suited For Cleaner extracts, analysis of low-abundance acylcarnitines, and applications requiring high sensitivity.[1][4]Extraction of specific acylcarnitine chain lengths, particularly medium to long-chain.[2]High-throughput screening and analysis of relatively abundant acylcarnitines.[3]
Common Matrices Plasma, Urine[1][4]Urine[2]Plasma, Dried Blood Spots[3][5]

The Role of Acylcarnitines in Cellular Metabolism

Acylcarnitines are essential for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation, a key process in cellular energy production.[6] The carnitine shuttle, which facilitates this transport, involves a series of enzymatic reactions. Dysregulation of this pathway is associated with various metabolic disorders.

Acylcarnitine_Metabolism Fatty_Acid Fatty Acid Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acid->Fatty_Acyl_CoA ACSL Acylcarnitine_Cytoplasm Acylcarnitine Fatty_Acyl_CoA->Acylcarnitine_Cytoplasm CPT1 Acylcarnitine_Mitochondrion Acylcarnitine Acylcarnitine_Cytoplasm->Acylcarnitine_Mitochondrion Fatty_Acyl_CoA_Mitochondrion Fatty Acyl-CoA Acylcarnitine_Mitochondrion->Fatty_Acyl_CoA_Mitochondrion CPT2 Beta_Oxidation β-Oxidation Fatty_Acyl_CoA_Mitochondrion->Beta_Oxidation

Caption: The Carnitine Shuttle and its role in fatty acid β-oxidation.

Experimental Workflow for Acylcarnitine Analysis

A typical workflow for the analysis of acylcarnitines from biological samples involves several key steps, from sample preparation to data analysis. The choice of extraction method is a critical decision within this workflow.

Acylcarnitine_Workflow Sample_Collection Sample Collection (Plasma, Urine, etc.) Internal_Standard Addition of Internal Standard Sample_Collection->Internal_Standard Extraction Extraction (SPE, LLE, or PPT) Internal_Standard->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LC_MS_Analysis LC-MS/MS Analysis Derivatization->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing Biological_Interpretation Biological Interpretation Data_Processing->Biological_Interpretation

Caption: A generalized experimental workflow for acylcarnitine analysis.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the three primary acylcarnitine extraction techniques.

Solid-Phase Extraction (SPE)

SPE is a highly selective method that yields clean extracts, making it ideal for applications requiring high sensitivity. Cation-exchange SPE is commonly used for acylcarnitine extraction due to the positively charged quaternary amine of carnitine.

Protocol:

  • Sample Pre-treatment: To 100 µL of plasma or urine, add an internal standard solution.

  • Protein Precipitation (for plasma): Add 300 µL of ice-cold methanol (B129727), vortex for 30 seconds, and centrifuge at 10,000 x g for 10 minutes at 4°C.[1]

  • SPE Column Conditioning: Condition a cation-exchange SPE cartridge (e.g., PRS, 500 mg) by washing with 3 mL of methanol followed by 3 mL of 35 mL/L methanolic HCl.[7]

  • Sample Loading: Load the supernatant from the protein precipitation step (or the pre-treated urine sample) onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of methanol to remove interfering substances.

  • Elution: Elute the acylcarnitines with 2 mL of a suitable elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a solvent compatible with the analytical method (e.g., mobile phase for LC-MS).

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique that separates compounds based on their differential solubility in two immiscible liquids. The choice of solvent is critical and depends on the chain length of the acylcarnitines of interest.

Protocol:

  • Sample Pre-treatment: To 1 mL of urine, add an internal standard.

  • pH Adjustment (optional but recommended for certain chain lengths): For short to medium-chain acylcarnitines (C2-C12), acidify the urine to a pH of 1-2 with HCl. For long-chain acylcarnitines (C10-C18), no pH adjustment is necessary.[2]

  • Solvent Addition:

    • For C2-C8 acylcarnitines: Add 2 mL of butan-1-ol.[2]

    • For C8-C12 acylcarnitines: Add 2 mL of butan-1-ol to acidified urine.[2]

    • For C10-C18 acylcarnitines: Add 2 mL of hexan-2-ol to unacidified urine.[2]

  • Extraction: Vortex the mixture for 1-2 minutes and centrifuge at 3,000 x g for 10 minutes to separate the phases.

  • Collection of Organic Layer: Carefully collect the upper organic layer containing the acylcarnitines.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under nitrogen and reconstitute the residue in an appropriate solvent for analysis.

Protein Precipitation (PPT)

PPT is a simple and rapid method for removing proteins from biological samples, making it suitable for high-throughput applications. Acetonitrile (B52724) is a commonly used solvent for this purpose.[8]

Protocol:

  • Sample Pre-treatment: To 50 µL of plasma, add an internal standard solution.

  • Solvent Addition: Add 150 µL of ice-cold acetonitrile (a 3:1 solvent-to-sample ratio is recommended).[8]

  • Precipitation: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the acylcarnitines.

  • Evaporation and Reconstitution (optional): The supernatant can be directly injected for LC-MS/MS analysis, or it can be evaporated and reconstituted in the mobile phase to improve sensitivity.[3]

Conclusion

The choice of extraction method for acylcarnitines should be guided by the specific research question, the available instrumentation, and the desired balance between sample throughput, selectivity, and cost. For high-throughput screening, protein precipitation offers a rapid and straightforward approach. For studies requiring high sensitivity and the analysis of low-abundance acylcarnitines, solid-phase extraction is the preferred method due to its high selectivity and ability to produce cleaner extracts. Liquid-liquid extraction provides a cost-effective alternative for the selective extraction of medium to long-chain acylcarnitines. By understanding the principles and performance characteristics of each method, researchers can select the most appropriate technique to achieve reliable and accurate quantification of acylcarnitines in their studies.

References

The Gold Standard Debate: Oleoylcarnitine-d9 vs. C13-Labeled Internal Standards in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative mass spectrometry, the choice of internal standard is a critical decision that directly impacts data integrity. In the analysis of acylcarnitines, such as oleoylcarnitine (B228390), stable isotope-labeled (SIL) internal standards are indispensable for correcting analytical variability. This guide provides an objective comparison between deuterium-labeled (Oleoylcarnitine-d9) and carbon-13-labeled (¹³C) internal standards, supported by experimental principles and data from analogous compounds, to inform the selection of the most appropriate standard for robust and reliable bioanalytical methods.

The ideal internal standard should exhibit physicochemical properties identical to the analyte, ensuring it experiences the same fate during sample preparation, chromatography, and ionization in the mass spectrometer.[1] While both deuterated and ¹³C-labeled standards are designed to mimic the native analyte, subtle but significant differences in their fundamental properties can lead to disparate analytical performance.[2]

Key Performance Parameters: A Comparative Analysis

The superiority of ¹³C-labeled internal standards over their deuterated counterparts is well-documented in the scientific literature, primarily owing to two key factors: chromatographic co-elution and isotopic stability.[1][3]

Chromatographic Co-elution: Deuterium-labeled standards, including this compound, often exhibit a slight retention time shift, typically eluting earlier than the unlabeled analyte.[1] This phenomenon, known as the "isotope effect," arises from the stronger C-²H bond compared to the C-¹H bond.[4] This chromatographic separation can lead to inaccurate quantification if the analyte and the internal standard are subjected to different matrix effects at their respective elution times.[1] In contrast, ¹³C-labeled standards have a negligible isotope effect on retention time, ensuring near-perfect co-elution with the analyte.[1] This co-elution is crucial for accurate compensation of matrix effects, especially in complex biological matrices like plasma.[1]

Isotopic Stability: Deuterium (B1214612) labels, particularly those on exchangeable sites (-OH, -NH), can be susceptible to back-exchange with protons from the solvent or matrix.[5] While the deuterium atoms in this compound are on the oleoyl (B10858665) chain and thus not readily exchangeable, the potential for in-source fragmentation and hydrogen-deuterium exchange can still introduce variability.[5] ¹³C labels, being integral to the carbon skeleton of the molecule, are highly stable and not prone to exchange under typical bioanalytical conditions, ensuring the integrity of the internal standard throughout the analytical workflow.[5]

Data Presentation: Performance Metrics

Table 1: Comparison of Accuracy and Precision

Internal Standard TypeAnalyte ClassMean Bias (%)Standard Deviation (%) / Coefficient of Variation (CV%)Key Findings
Deuterated (²H)Various96.88.6Can lead to inaccuracies due to imperfect retention time match.[1]
¹³C-Labeled Various 100.3 7.6 Demonstrates improved accuracy and precision. [1]
Deuterated (²H)Lipids-Higher CV%-
¹³C-Labeled Lipids - Significantly reduced CV% Use of ¹³C-IS in lipidomics significantly reduced the coefficient of variation. [1][6]

Table 2: Comparison of Chromatographic and Isotopic Properties

FeatureDeuterated (e.g., this compound)¹³C-Labeled Internal StandardRationale & Implications for Oleoylcarnitine Analysis
Chromatographic Co-elution Often exhibits a slight retention time shift (elutes earlier).[1]Excellent co-elution with the native analyte.[1]Perfect co-elution of ¹³C-IS provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[1]
Isotopic Stability Can be susceptible to back-exchange, though less likely for labels on a carbon chain.[5]Highly stable with no risk of isotopic exchange.[5]¹³C-labeling ensures the integrity of the internal standard throughout sample preparation, storage, and analysis.[5]
Potential for Isotopic Interference Higher potential for in-source fragmentation and H-D exchange, which can complicate spectra.[5]Lower likelihood of interference from the unlabeled analyte's isotopic cluster due to the ~1.1% natural abundance of ¹³C.[5]¹³C labeling generally provides a cleaner analytical signal with less potential for spectral overlap.[5]
Cost Generally less expensive and more widely available.[3]Typically higher due to more complex synthesis.[3]Budgetary constraints may favor deuterated standards, but this must be weighed against the potential for compromised data quality.

Experimental Protocols

The following are detailed methodologies for the quantitative analysis of oleoylcarnitine in human plasma using a stable isotope-labeled internal standard. These protocols can be adapted for either this compound or a ¹³C-labeled oleoylcarnitine.

Protocol 1: Sample Preparation - Protein Precipitation
  • Thaw Samples: Thaw frozen human plasma samples, calibration standards, and quality control (QC) samples on ice.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or QC.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (either this compound or ¹³C-labeled oleoylcarnitine at a concentration of 1 µM in acetonitrile) to each tube.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) to each tube.

  • Vortexing: Vortex each tube for 10 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 30% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 30% B for re-equilibration

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI Positive.

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Example):

    • Oleoylcarnitine: Precursor ion (m/z) -> Product ion (m/z)

    • This compound: Precursor ion (m/z + 9) -> Product ion (m/z)

    • ¹³C-Oleoylcarnitine (e.g., ¹³C₆): Precursor ion (m/z + 6) -> Product ion (m/z)

Note: Specific m/z values for precursor and product ions should be optimized for the specific instrument used.

Mandatory Visualization

The following diagrams illustrate the analytical workflow and the key differences in chromatographic behavior between deuterated and ¹³C-labeled internal standards.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with Internal Standard (this compound or ¹³C-IS) Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Mass Spectrometry Detection (MRM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Peak Area Ratio (Analyte / IS) Integrate->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify

Caption: A typical bioanalytical workflow for the quantification of oleoylcarnitine.

References

Evaluating the Isotopic Purity of Oleoylcarnitine-d9: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of stable isotope-labeled internal standards is a cornerstone of accurate quantification in mass spectrometry-based research. Oleoylcarnitine-d9, a deuterated analog of the endogenous long-chain acylcarnitine, is frequently employed as an internal standard in metabolomics and clinical research to ensure the precise measurement of its unlabeled counterpart. The accuracy of these measurements is fundamentally dependent on the isotopic purity of the labeled standard. This guide provides a framework for evaluating and comparing the isotopic purity of this compound from different sources, supported by detailed experimental protocols and data presentation.

Comparative Analysis of this compound Isotopic Purity

To ensure the reliability of experimental results, it is crucial to independently verify the isotopic purity of commercially available deuterated standards. The following table presents a hypothetical comparison of this compound from three fictional suppliers, based on experimental determination using high-resolution mass spectrometry (HRMS).

ParameterSupplier ASupplier BSupplier C
Reported Isotopic Purity (%) 99.599.098.0
Experimentally Determined Isotopic Purity (%) 99.6 ± 0.198.8 ± 0.297.5 ± 0.3
Chemical Purity (by LC-MS, %) >99.0>98.0>99.0
Relative Abundance of Key Isotopologues (%)
d999.6098.8097.50
d80.250.851.80
d70.100.250.50
d0 (unlabeled)<0.05<0.10<0.20

Experimental Protocols

The determination of isotopic purity is primarily achieved through high-resolution mass spectrometry (HRMS), which can resolve the mass difference between different isotopologues. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to confirm the position of deuterium (B1214612) labeling and assess overall structural integrity.[1]

Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)

This protocol outlines the general steps for determining the isotopic purity of this compound using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS).

a. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the initial mobile phase.

b. LC-HRMS Analysis:

  • Liquid Chromatography (LC):

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure the separation of Oleoylcarnitine from potential impurities.

    • Flow Rate: A typical flow rate for the column used.

    • Injection Volume: 1-5 µL.

  • High-Resolution Mass Spectrometry (HRMS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Mode: Full scan mode over a relevant m/z range (e.g., m/z 400-450).

    • Resolution: Set to a high resolution (e.g., >70,000) to resolve isotopic peaks.

    • Data Acquisition: Acquire data for a sufficient duration to obtain a stable ion current across the chromatographic peak.

c. Data Analysis:

  • Extract the mass spectrum across the chromatographic peak corresponding to this compound.

  • Identify the monoisotopic peak of the fully deuterated species (d9) and the peaks of the lower isotopologues (d8, d7, etc.) as well as the unlabeled (d0) compound.

  • Calculate the isotopic purity by determining the relative abundance of the d9 isotopologue compared to the sum of all related isotopologues. A common method involves integrating the ion intensities of each isotopic peak.[1][2]

  • Corrections for the natural abundance of isotopes (e.g., 13C) should be applied for highly accurate measurements.[3][4]

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR can be used to confirm the absence of protons at the deuterated positions and to assess the overall chemical purity.

a. Sample Preparation:

  • Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., methanol-d4).

b. NMR Analysis:

  • Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Analyze the spectrum to confirm the disappearance of signals corresponding to the protons that have been replaced by deuterium.

  • Integrate the remaining signals to quantify any residual non-deuterated species and other impurities.[5]

Visualizing the Workflow and Biological Context

To better understand the experimental process and the biological relevance of Oleoylcarnitine, the following diagrams are provided.

G cluster_0 Sample Preparation cluster_1 LC-HRMS Analysis cluster_2 Data Processing & Analysis cluster_3 Result stock Prepare Stock Solution (1 mg/mL) working Prepare Working Solution (1 µg/mL) stock->working lc_separation LC Separation (C18 Column) working->lc_separation hrms_analysis HRMS Full Scan (High Resolution) lc_separation->hrms_analysis extract_spectrum Extract Mass Spectrum hrms_analysis->extract_spectrum identify_isotopologues Identify Isotopologue Peaks (d0 to d9) extract_spectrum->identify_isotopologues calculate_purity Calculate Relative Abundances & Isotopic Purity identify_isotopologues->calculate_purity report Isotopic Purity Report calculate_purity->report

Caption: Experimental workflow for isotopic purity determination.

G cluster_0 Mitochondrial Fatty Acid β-Oxidation cluster_1 Proinflammatory Signaling lcfas Long-Chain Fatty Acids (LCFAs) lcfa_coa LCFA-CoA lcfas->lcfa_coa oleoylcarnitine Oleoylcarnitine lcfa_coa->oleoylcarnitine Carnitine cpt1 CPT1 beta_ox β-Oxidation lcfa_coa->beta_ox oleoylcarnitine->lcfa_coa cpt2 CPT2 incomplete_ox Incomplete β-Oxidation beta_ox->incomplete_ox acylcarnitine_acc Acylcarnitine Accumulation incomplete_ox->acylcarnitine_acc jnk_erk JNK/ERK Phosphorylation acylcarnitine_acc->jnk_erk proinflammatory_cytokines Proinflammatory Cytokines jnk_erk->proinflammatory_cytokines

Caption: Role of Oleoylcarnitine in cellular metabolism.

Conclusion

The isotopic purity of this compound is a critical parameter that directly impacts the accuracy of quantitative studies. This guide provides a comprehensive framework for researchers to evaluate and compare the quality of deuterated standards from different suppliers. By implementing rigorous analytical methods such as HRMS and NMR, laboratories can ensure the integrity of their internal standards and, consequently, the reliability of their scientific findings. It is recommended to perform in-house validation of isotopic purity for each new batch of labeled compounds to maintain the highest standards of data quality.

References

A Researcher's Guide to Acylcarnitine Reference Standards for Assay Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of acylcarnitines is crucial for the diagnosis and monitoring of inborn errors of metabolism, as well as for research in various fields including drug development and metabolic disorders. The validation of analytical methods, particularly tandem mass spectrometry (MS/MS) assays, relies on the availability of high-quality reference standards. This guide provides a comparative overview of commercially available acylcarnitine reference standards, detailed experimental protocols for assay validation, and visualizations to aid in understanding the underlying biochemistry and analytical workflows.

Comparison of Commercially Available Acylcarnitine Reference Standards

The selection of an appropriate reference standard is a critical first step in the validation of an acylcarnitine assay. Several reputable vendors offer a variety of standards, ranging from individual compounds to comprehensive kits. The following tables summarize the key features of some of the most widely used reference standard kits.

Table 1: Comparison of Multi-Analyte Acylcarnitine Reference Standard Kits

FeatureCambridge Isotope Laboratories (CIL) - NSK-BCerilliant - Acylcarnitines Mix Stable Isotope Labeled
Product Name NSK-B Free Carnitine and Acylcarnitine Reference StandardsAcylcarnitines Mix Stable Isotope Labeled solution
Analytes Included 8 isotopically labeled carnitines and acylcarnitines13 isotopically labeled carnitines and acylcarnitines
Formulation Dry mixture in vialsSolution in methanol (B129727):1% aqueous formic acid (90:10)
Intended Use Internal standards for MS/MS screeningInternal standard mix for MS/MS applications
Key Components 2H9-Carnitine, 2H3-Acetylcarnitine, 2H3-Propionylcarnitine, 2H3-Butyrylcarnitine, 2H9-Isovalerylcarnitine, 2H3-Octanoylcarnitine, 2H9-Myristoylcarnitine, 2H3-Palmitoylcarnitine[1][2][3].Acetyl-L-carnitine (N-methyl-D3), Butyryl-L-Carnitine-(N-Methyl-D3), L-Carnitine (trimethyl-D9), Decanoyl-L-Carnitine-(N-methyl-D3), Glutaryl-L-Carnitine-(N-Methyl-D3) Lithium Salt, Hexanoyl-L-Carnitine-(N-methyl-D3), Isovaleryl-DL-Carnitine-(N,N,N-trimethyl-d9), Lauroyl-L-Carnitine-(N,N,N-Trimethyl-D9), Myristoyl-L-Carnitine-(N,N,N-trimethyl-D9), Octanoyl-L-Carnitine-(N-Methyl-D3), Palmitoyl-L-Carnitine (N-Methyl-D3), Propionyl-L-Carnitine-(N-Methyl-D3), Stearoyl-L-Carnitine-(N-methyl-D3)[4][5].
Purity High chemical purity.Certified Reference Material.
Stability Stability data is being obtained; recommended to discard working solution after ~1 month[1][3]. Stored at -18°C, acylcarnitines are stable for at least 330 days[6].Store at -70°C[4].

Table 2: Concentrations of Analytes in CIL NSK-B Reference Standard

AnalyteConcentration (nmol/mL) after reconstitution in 1 mL
2H9-Carnitine (free carnitine, CN)152.0
2H3-Acetylcarnitine (C2)38.0
2H3-Propionylcarnitine (C3)7.6
2H3-Butyrylcarnitine (C4)7.6
2H9-Isovalerylcarnitine (C5)7.6
2H3-Octanoylcarnitine (C8)7.6
2H9-Myristoylcarnitine (C14)7.6
2H3-Palmitoylcarnitine (C16)15.2
Data sourced from CK Isotopes product information for CIL NSK-B[1][3].

Table 3: Concentrations of Analytes in Cerilliant Acylcarnitines Mix Stable Isotope Labeled Solution

AnalyteConcentration (µg/mL)
Acetyl-L-carnitine (N-methyl-D3) inner salt64
Butyryl-L-Carnitine-(N-Methyl-D3)6
L-Carnitine (trimethyl-D9) inner salt64
Decanoyl-L-Carnitine-(N-methyl-D3)6
Glutaryl-L-Carnitine-(N-Methyl-D3) Lithium Salt15
Hexanoyl-L-Carnitine-(N-methyl-D3)6
Isovaleryl-DL-Carnitine-(N,N,N-trimethyl-d9)6
Lauroyl-L-Carnitine-(N,N,N-Trimethyl-D9)6
Myristoyl-L-Carnitine-(N,N,N-trimethyl-D9)6
Octanoyl-L-Carnitine-(N-Methyl-D3)6
Palmitoyl-L-Carnitine (N-Methyl-D3)20
Propionyl-L-Carnitine-(N-Methyl-D3)10
Stearoyl-L-Carnitine-(N-methyl-D3)12
Data sourced from Sigma-Aldrich product information for Cerilliant A-142[4][5].

Experimental Protocols for Acylcarnitine Assay Validation

A robust and reliable acylcarnitine assay requires a thorough validation process. The following is a general protocol for the validation of an LC-MS/MS method for the quantification of acylcarnitines in biological matrices, such as plasma or dried blood spots (DBS).

1. Sample Preparation

  • Plasma:

    • To 100 µL of plasma, add a known amount of the stable isotope-labeled internal standard mixture.

    • Precipitate proteins by adding 300 µL of methanol.

    • Vortex for 10 seconds and incubate at room temperature for 10 minutes.

    • Centrifuge at 4000 rpm for 10 minutes[7].

    • Transfer 100 µL of the supernatant to a new vial and dilute with 900 µL of the initial mobile phase[7].

  • Dried Blood Spots (DBS):

    • Punch a 3.5 mm disc from the DBS into a 96-well plate.

    • Add 200 µL of extraction solution (typically methanol containing the internal standard mixture).

    • Incubate for 30 minutes at room temperature with shaking.

    • Transfer the extract to a new plate and evaporate to dryness under a stream of warm air.

    • Reconstitute the dried extract in 200 µL of the initial mobile phase[8].

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small percentage of formic acid, is typical[9].

    • Flow Rate: A flow rate of 0.3-0.5 mL/min is generally employed[9][10].

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive mode is used.

    • Scan Mode: Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantification, monitoring specific precursor-to-product ion transitions for each acylcarnitine and its corresponding internal standard[4][11].

3. Method Validation Parameters

The following parameters should be assessed according to regulatory guidelines (e.g., FDA, CLSI):

  • Linearity: Analyze a series of calibration standards at a minimum of five different concentrations. The coefficient of determination (r²) should be ≥ 0.99.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on multiple days. The accuracy (percent bias) and precision (coefficient of variation, CV) should be within ±15% (±20% at the lower limit of quantification, LLOQ)[12].

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

  • Selectivity and Specificity: Assess the potential for interference from endogenous matrix components by analyzing blank matrix samples.

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix.

  • Stability: Assess the stability of acylcarnitines in the biological matrix under various storage conditions (e.g., room temperature, refrigerated, frozen) and after freeze-thaw cycles[6].

Visualizing Key Concepts

To facilitate a deeper understanding, the following diagrams illustrate the fatty acid β-oxidation pathway, a typical experimental workflow for acylcarnitine analysis, and a decision-making guide for selecting the appropriate reference standard.

Fatty_Acid_Beta_Oxidation cluster_cytosol Cytosol cluster_mitochondrial_membrane Mitochondrial Membranes cluster_mitochondrial_matrix Mitochondrial Matrix Fatty_Acid Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase ATP -> AMP + PPi Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Synthetase->Fatty_Acyl_CoA CPT1 CPT I Fatty_Acyl_CoA->CPT1 Carnitine Acylcarnitine Acylcarnitine CPT1->Acylcarnitine Acylcarnitine CAT CAT Acylcarnitine_Matrix Acylcarnitine_Matrix CAT->Acylcarnitine_Matrix Acylcarnitine CPT2 CPT II Fatty_Acyl_CoA_Matrix Fatty Acyl-CoA CPT2->Fatty_Acyl_CoA_Matrix CoA Beta_Oxidation_Spiral β-Oxidation Spiral Fatty_Acyl_CoA_Matrix->Beta_Oxidation_Spiral Acetyl_CoA Acetyl-CoA Beta_Oxidation_Spiral->Acetyl_CoA n cycles TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Acylcarnitine->CAT Acylcarnitine_Matrix->CPT2

Caption: Fatty Acid β-Oxidation Pathway.

Experimental_Workflow Sample_Collection 1. Sample Collection (Plasma, DBS) Sample_Preparation 2. Sample Preparation (Protein Precipitation/Extraction, Addition of Internal Standard) Sample_Collection->Sample_Preparation LC_MS_Analysis 3. LC-MS/MS Analysis (Chromatographic Separation, Mass Spectrometric Detection) Sample_Preparation->LC_MS_Analysis Data_Processing 4. Data Processing (Peak Integration, Quantification) LC_MS_Analysis->Data_Processing Result_Reporting 5. Result Reporting and Interpretation Data_Processing->Result_Reporting

Caption: Acylcarnitine Analysis Workflow.

Reference_Standard_Selection Start Start: Select Reference Standard Assay_Type What is the assay type? Start->Assay_Type Qualitative Qualitative Screening Assay_Type->Qualitative Qualitative Quantitative Quantitative Analysis Assay_Type->Quantitative Quantitative Analyte_Scope How many analytes? Qualitative->Analyte_Scope Quantitative->Analyte_Scope Single_Analyte Single Analyte Analyte_Scope->Single_Analyte Single Multi_Analyte Multiple Analytes Analyte_Scope->Multi_Analyte Multiple Internal_Standard Need an internal standard? Single_Analyte->Internal_Standard Select_Single_Unlabeled Select single unlabeled standard Select_Single_Labeled Select single labeled standard Multi_Analyte->Internal_Standard Select_Multi_Unlabeled Select multi-analyte unlabeled mix Select_Multi_Labeled Select multi-analyte labeled mix (e.g., NSK-B) Yes_IS Yes Internal_Standard->Yes_IS Yes No_IS No Internal_Standard->No_IS No Yes_IS:s->Select_Single_Labeled:n Yes_IS:s->Select_Multi_Labeled:n No_IS:s->Select_Single_Unlabeled:n No_IS:s->Select_Multi_Unlabeled:n

Caption: Decision Guide for Reference Standard Selection.

References

Safety Operating Guide

Proper Disposal of Oleoylcarnitine-d9: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance is paramount when handling chemical compounds. This document provides essential guidance on the proper disposal procedures for Oleoylcarnitine-d9, a deuterated acylcarnitine used in metabolic research.

This compound, while not classified as a hazardous substance under the Globally Harmonized System (GHS), is recognized as a substance that can cause skin and eye irritation.[1][2] Therefore, appropriate disposal practices are necessary to mitigate any potential risks to personnel and the environment. The following procedures are based on general laboratory safety protocols and information derived from safety data sheets (SDS).

I. Immediate Safety and Handling for Disposal

Before proceeding with disposal, ensure that all personnel handling this compound waste are equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields or goggles.To prevent eye irritation from dust or splashes.
Hand Protection Chemically compatible gloves (e.g., nitrile rubber).To prevent skin irritation upon contact.
Body Protection Laboratory coat or other protective clothing.To prevent contamination of personal clothing.

II. Step-by-Step Disposal Protocol

The disposal of this compound should be conducted in a manner that prevents its release into the environment and ensures the safety of all laboratory and support staff.

Step 1: Waste Identification and Segregation

  • Isolate this compound waste: Keep waste containing this compound separate from other chemical waste streams, especially from hazardous materials.

  • Segregate from general lab trash: Do not dispose of this compound directly into standard laboratory trash bins that are handled by custodial staff.[3]

Step 2: Containment and Labeling

  • Use appropriate containers: Place solid this compound waste into a well-sealed, durable container to prevent leakage or the creation of dust.[3] Liquid waste should be stored in a sealed, leak-proof container.

  • Label the container clearly: The label should legibly state "this compound Waste" and include the approximate quantity.

Step 3: Consultation with Environmental Health and Safety (EHS)

  • Contact your institution's EHS office: This is a critical step. Your EHS department will provide specific instructions based on local, state, and federal regulations. They will determine the final disposal route.

  • Provide the SDS: Have the Safety Data Sheet for this compound available for the EHS office to review.

Step 4: Final Disposal

  • Follow EHS instructions: The EHS office will direct you on whether the contained waste can be disposed of in a specific non-hazardous waste stream or if it requires collection by a specialized waste management service.

  • Do not discharge to drains: Unless explicitly approved by your EHS department, do not dispose of this compound down the drain.[2][3]

III. Disposal of Empty Containers

Containers that have held this compound should be managed as follows to ensure they are free of residual chemical.

Experimental Protocol: Triple Rinsing of Empty Containers

  • Initial Rinse: Add a small amount of a suitable solvent (e.g., water or ethanol) to the empty container, ensuring all interior surfaces are wetted.

  • Seal and Agitate: Securely cap the container and shake it to rinse the interior thoroughly.

  • Collect Rinsate: Pour the rinsate into a designated chemical waste container for proper disposal.

  • Repeat: Perform the rinsing procedure two more times for a total of three rinses.

  • Deface Label: After the final rinse and allowing the container to dry, completely remove or deface the original product label.

  • Final Disposal: The triple-rinsed, unlabeled container can typically be disposed of in the regular trash or recycling, as per institutional guidelines.

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_0 Start: this compound Waste Generated cluster_1 Step 1: Segregation & Containment cluster_2 Step 2: Critical Decision Point cluster_3 Step 3: EHS Directed Disposal cluster_4 End: Final Disposal Waste Solid or Liquid Waste Segregate Segregate from Hazardous Waste Waste->Segregate Contain Place in Labeled, Sealed Container Segregate->Contain ConsultEHS Consult Institutional EHS Contain->ConsultEHS EHS_Pickup Arrange for EHS Waste Pickup ConsultEHS->EHS_Pickup If required by EHS NonHaz_Disposal Dispose as Non-Hazardous Waste (per EHS instruction) ConsultEHS->NonHaz_Disposal If approved by EHS Disposed Waste Disposed Compliantly EHS_Pickup->Disposed NonHaz_Disposal->Disposed

This compound Disposal Workflow

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.